FKGK11
Description
an iPLA2 GVIA inhibito
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-7-phenylheptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O/c14-12(15,13(16,17)18)11(19)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPVXAWEVYWEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648375 | |
| Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071000-98-0 | |
| Record name | 1,1,1,2,2-Pentafluoro-7-phenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
FKGK11 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FKGK11 is a potent and selective small molecule inhibitor of the Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂ or iPLA₂β). In the context of neuronal cells, this compound exerts its effects by modulating the intricate processes of membrane phospholipid metabolism, particularly in response to injury. This guide delineates the core mechanism of action of this compound, focusing on its role in Wallerian degeneration and subsequent axon regeneration. Through the inhibition of iPLA₂β, this compound attenuates the early stages of myelin breakdown and modulates the inflammatory cascade that follows nerve injury. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols for researchers investigating the therapeutic potential of iPLA₂β inhibition in neurological disorders.
Introduction to this compound
This compound is a fluoroketone-based compound identified as a highly selective and potent inhibitor of GVIA iPLA₂. Its selectivity allows for the specific investigation of the roles of iPLA₂β in various physiological and pathological processes, distinguishing its functions from other phospholipase A₂ isoforms. In the realm of neuroscience, this compound has been instrumental in elucidating the contribution of iPLA₂β to the complex sequence of events following peripheral nerve injury.
Core Mechanism of Action in Neuronal Cells
The primary mechanism of action of this compound in neuronal cells is the inhibition of GVIA iPLA₂. This enzyme is responsible for the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.
The Role of iPLA₂β in Wallerian Degeneration
Wallerian degeneration is an active and orderly process of degeneration of the axon segment distal to an injury. This process is crucial for clearing cellular debris to create a favorable environment for axon regeneration.[1][2] Research has demonstrated that iPLA₂β plays a significant role in the initial stages of this process.
Following nerve injury, iPLA₂β is implicated in the breakdown of myelin.[3] By inhibiting iPLA₂β, this compound has been shown to modulate these early degenerative events.[4] This suggests that iPLA₂β activity is a key step in the signaling cascade that leads to myelin clearance by macrophages.[3]
Modulation of the Arachidonic Acid Cascade
The inhibition of iPLA₂β by this compound directly impacts the availability of arachidonic acid. Arachidonic acid is a precursor to a variety of pro-inflammatory lipid mediators, known as eicosanoids, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5] These mediators, including prostaglandins and leukotrienes, are heavily involved in the inflammatory response following nerve injury.[4]
By reducing the release of arachidonic acid, this compound can dampen the subsequent inflammatory response, which, if excessive, can be detrimental to neuronal survival and regeneration.
Signaling Pathways
The inhibition of iPLA₂β by this compound intervenes in a critical step of the lipid signaling cascade initiated by neuronal injury.
Quantitative Data
The following table summarizes the quantitative data regarding the inhibitory activity of this compound and its effects in experimental models.
| Parameter | Value | Model System | Reference |
| Inhibition of GVIA iPLA₂ | 99.4 ± 0.1% (at 0.091 mole fraction) | In vitro enzyme assay | [6] |
| Inhibition of GV sPLA₂ | 28 ± 1% (at 0.091 mole fraction) | In vitro enzyme assay | [6] |
| In vivo Administration | Intraperitoneal injection | Mouse model of sciatic nerve injury | [4] |
Experimental Protocols
Sciatic Nerve Crush Injury Model
This protocol is adapted from studies investigating Wallerian degeneration and axon regeneration.[4]
Methodology:
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh.
-
Carefully dissect the muscles to expose the sciatic nerve.
-
Using fine forceps, crush the sciatic nerve at a specific location for a standardized duration (e.g., 15 seconds).
-
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and time relative to the injury.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
-
Tissue Collection: At predetermined time points post-injury, euthanize the animals and carefully dissect the sciatic nerves for further analysis.
Immunohistochemistry for Myelin and Axons
Objective: To visualize and quantify myelin breakdown and axonal integrity.
Protocol:
-
Tissue Preparation:
-
Fix the harvested sciatic nerves in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%) until the tissue sinks.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut longitudinal or cross-sections (e.g., 10-12 µm) using a cryostat.
-
-
Immunostaining:
-
Wash sections with phosphate-buffered saline (PBS).
-
Permeabilize and block non-specific binding using a solution containing Triton X-100 and normal serum (e.g., goat serum) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
For myelin: anti-Myelin Basic Protein (MBP) antibody.
-
For axons: anti-Neurofilament (e.g., NF200) or anti-β-III-tubulin antibody.
-
-
Wash sections with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash sections with PBS.
-
Mount coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images and quantify parameters such as myelin integrity, axon number, and axon diameter using image analysis software.
-
Western Blot for iPLA₂β Expression
Objective: To determine the levels of iPLA₂β protein in neuronal tissue.
Protocol:
-
Protein Extraction:
-
Homogenize harvested nerve tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iPLA₂β overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound serves as a critical research tool for dissecting the role of GVIA iPLA₂ in neuronal pathophysiology. Its mechanism of action, centered on the inhibition of iPLA₂β and the subsequent modulation of the arachidonic acid cascade, highlights a promising therapeutic target for conditions involving nerve injury and neuroinflammation. The provided data and protocols offer a foundational framework for researchers aiming to further investigate and leverage the therapeutic potential of iPLA₂β inhibition in the nervous system.
References
- 1. esmed.org [esmed.org]
- 2. Wallerian degeneration and peripheral nerve conditions for both axonal regeneration and neuropathic pain induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arachidonic acid derivatives and their role in peripheral nerve degeneration and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic Acid Derivatives and Their Role in Peripheral Nerve Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. :: International Neurourology Journal [einj.org]
What is the function of FKGK11 in cancer biology
An In-depth Technical Guide to the Role of KIF11 in Cancer Biology
A Note on the Query: The term "FKGK11" did not yield specific results in cancer biology literature. It is highly probable that this is a typographical error. Based on the similarity in nomenclature and the extensive research available, this guide will focus on Kinesin Family Member 11 (KIF11) , a protein with a significant and well-documented role in cancer biology. We will also briefly touch upon other possibilities such as STK11, FAK, and KLF11 which are also crucial in cancer research.
Core Functions of KIF11 in Cancer Biology
Kinesin Family Member 11 (KIF11), also known as Kinesin-5, Eg5, or KSP, is a motor protein that plays an indispensable role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] Its primary function is to slide microtubules apart, a critical step for proper chromosome segregation. In the context of cancer, KIF11 is frequently found to be upregulated in various malignancies, and this overexpression is often associated with tumor progression and poor patient prognosis.[1][2]
The role of KIF11 in cancer extends beyond mitosis. It is implicated in promoting key hallmarks of cancer, including proliferation, invasion, and metastasis through the regulation of various cell signaling pathways.[1]
Role in Cell Proliferation and Mitosis
As a crucial mitotic kinesin, KIF11's primary role in cancer proliferation is linked to its function in cell division. By facilitating the formation of the mitotic spindle, KIF11 ensures the accurate separation of chromosomes into daughter cells.[1][2] Upregulated KIF11 expression allows for uncontrolled and rapid cell division, a defining characteristic of cancer. Inhibition of KIF11 leads to mitotic arrest and subsequent cell death, highlighting its importance in cancer cell survival.[3]
Involvement in Invasion and Metastasis
Emerging evidence suggests that KIF11 also contributes to cancer cell invasion and metastasis.[1] While the precise mechanisms are still under investigation, it is believed that KIF11's influence on the cytoskeleton and its interaction with various signaling pathways contribute to the increased motility and invasive capabilities of cancer cells.[3][4]
KIF11 as a Prognostic Biomarker and Therapeutic Target
The elevated expression of KIF11 in numerous cancers, including breast cancer, adrenocortical carcinoma, colorectal cancer, non-small-cell lung cancer, and hepatocellular carcinoma, has positioned it as a significant prognostic biomarker.[1][4][5][6] Higher KIF11 levels are often correlated with more aggressive tumors and poorer patient outcomes.[1][4] This makes KIF11 a promising therapeutic target. Several inhibitors of KIF11 have been developed and are being investigated for their anticancer effects.[3]
KIF11 Signaling Pathways in Cancer
KIF11 is known to influence several oncogenic signaling pathways, thereby promoting cancer progression.
Wnt/β-catenin Pathway
KIF11 has been shown to promote the activation of the Wnt/β-catenin pathway, which is a critical regulator of cell proliferation and differentiation.[1] The aberrant activation of this pathway is a common event in many cancers.
Caption: KIF11-mediated activation of the Wnt/β-catenin signaling pathway.
p53/GSK3β Signaling
In colorectal cancer, silencing of KIF11 has been shown to impair tumor growth and increase sensitivity to chemotherapy by affecting the p53/GSK3β signaling pathway.[6] This suggests a role for KIF11 in regulating DNA damage response and apoptosis.
Caption: Effect of KIF11 silencing on the p53/GSK3β pathway.
Quantitative Data Summary
| Cancer Type | KIF11 Expression | Association with Prognosis | Reference |
| Breast Cancer | Higher mRNA levels | Associated with poor survival | [4] |
| Adrenocortical Carcinoma | Upregulated | Associated with shorter overall and disease-specific survival | [5] |
| Colorectal Cancer | Upregulated | Associated with advanced clinical stage and vessel invasion | [6] |
| Lung Adenocarcinoma | High expression | Predicted unacceptable overall and progression-free survival | [3] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Objective: To investigate the effect of KIF11 inhibition on cancer cell proliferation.
-
Methodology:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) or adrenocortical carcinoma cells (NCI-H295R) in 96-well plates.[4][5]
-
Treat cells with a KIF11 inhibitor (e.g., small-hairpin RNA against KIF11, Monastrol) or a control.[4][5]
-
After a specified incubation period (e.g., 24 or 48 hours), add Cell Counting Kit-8 (CCK-8) solution to each well.[4][5]
-
Incubate for a further 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.
-
Invasion Assay (Transwell Assay)
-
Objective: To assess the impact of KIF11 on the invasive capabilities of cancer cells.
-
Methodology:
-
Use Transwell chambers with a Matrigel-coated membrane.
-
Seed cancer cells (with or without KIF11 inhibition) in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.[4]
-
Dual-Luciferase Reporter Assay
-
Objective: To validate the interaction between a microRNA (e.g., miR-30a) and the 3' UTR of KIF11 mRNA.
-
Methodology:
-
Co-transfect cells with a reporter plasmid containing the KIF11 3' UTR downstream of a luciferase gene and a plasmid expressing the miRNA of interest.
-
A control group is transfected with a reporter plasmid containing a mutated KIF11 3' UTR.
-
After incubation, lyse the cells and measure the activities of both Firefly and Renilla luciferases.
-
A significant decrease in the relative luciferase activity in the presence of the miRNA indicates a direct interaction.[4]
-
Experimental Workflow Diagram
Caption: General workflow for investigating the role of KIF11 in cancer.
Other Potential Genes of Interest
As "this compound" may have been a typo for other genes relevant to cancer biology, here is a brief overview of other possibilities:
-
STK11 (Serine/Threonine Kinase 11): Also known as LKB1, it is a master kinase that acts as a tumor suppressor.[7][8] Mutations in STK11 are linked to an increased susceptibility to cancer and are frequently observed in various malignancies, including lung and ovarian cancer.[7][8][9]
-
FAK (Focal Adhesion Kinase): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[10][11] FAK is often overexpressed in tumors and is associated with cancer progression and metastasis.[10][11]
-
KLF11 (Krüppel-like Factor 11): A transcription factor that can act as both a tumor suppressor and a tumor promoter depending on the cellular context.[12] It is involved in the TGF-β signaling pathway, which regulates cell growth and differentiation.[12]
This guide provides a comprehensive overview of the function of KIF11 in cancer biology, based on the available scientific literature. Further research is ongoing to fully elucidate the complex roles of this protein and to develop effective KIF11-targeted therapies for cancer treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitotic Functions and Characters of KIF11 in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | KIF11 Serves as an Independent Prognostic Factor and Therapeutic Target for Patients With Lung Adenocarcinoma [frontiersin.org]
- 4. Kinesin family member 11 is a potential therapeutic target and is suppressed by microRNA‐30a in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIF11 is a potential prognostic biomarker and therapeutic target for adrenocortical carcinoma - Zhou - Translational Andrology and Urology [tau.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 11. The role of focal adhesion kinase in tumor initiation and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Distinct Roles of Transcriptional Factor KLF11 in Normal Cell Growth Regulation and Cancer as a Mediator of TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FKGK11 in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2 or iPLA2β), in the modulation of inflammatory pathways. GVIA iPLA2 is a key enzyme in the generation of lipid mediators that drive inflammation. By inhibiting this enzyme, this compound presents a promising tool for the investigation and potential therapeutic targeting of a range of inflammatory and autoimmune diseases. This document details the underlying signaling pathways, presents available quantitative data on the effects of GVIA iPLA2 inhibition, and provides exemplary experimental protocols for studying the anti-inflammatory effects of this compound in vitro.
Introduction: The Central Role of GVIA iPLA2 in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A critical aspect of the inflammatory cascade is the production of lipid mediators, which are potent signaling molecules that regulate the intensity and duration of the inflammatory response. Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) is a ubiquitously expressed enzyme that plays a crucial housekeeping role in membrane phospholipid remodeling. However, its activity is also strongly implicated in pathological inflammatory processes.
GVIA iPLA2 catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid. A key fatty acid released through this process is arachidonic acid, the precursor to a major class of pro-inflammatory mediators known as eicosanoids. This family includes prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. These molecules are potent drivers of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.
Given its central role in initiating the eicosanoid signaling cascade, GVIA iPLA2 has emerged as a compelling target for anti-inflammatory drug development. The selective inhibition of GVIA iPLA2 offers a therapeutic strategy to dampen the production of a broad spectrum of pro-inflammatory lipid mediators.
This compound: A Selective Inhibitor of GVIA iPLA2
This compound is a synthetic small molecule that has been identified as a potent and selective inhibitor of GVIA iPLA2. Its chemical structure allows it to specifically target the active site of the GVIA iPLA2 enzyme, thereby blocking its catalytic activity. The selectivity of this compound for GVIA iPLA2 over other phospholipase A2 isoforms is a critical feature, as it minimizes off-target effects and allows for a more precise investigation of the role of GVIA iPLA2 in cellular processes.
While direct quantitative data on the anti-inflammatory effects of this compound is limited in the public domain, studies on closely related and more potent GVIA iPLA2 inhibitors, such as FKGK18, provide valuable insights into the expected biological activity of this class of compounds.
Data Presentation: Quantitative Effects of GVIA iPLA2 Inhibition
The following table summarizes the available quantitative data for the potent GVIA iPLA2 inhibitor FKGK18, a close analog of this compound. This data provides a strong indication of the potential efficacy of this compound in inhibiting GVIA iPLA2 and its downstream inflammatory effects.
| Inhibitor | Target | Assay System | IC50 / Effect | Reference |
| FKGK18 | GVIA iPLA2 (iPLA2β) | In vitro enzyme activity assay | ~5 x 10⁻⁸ M | [1] |
| FKGK18 | Prostaglandin E2 (PGE2) Release | Human Pancreatic Islets | Inhibition of glucose-stimulated PGE2 release | [2] |
Note: This data for FKGK18 is presented as a surrogate for this compound due to the limited availability of specific quantitative data for this compound in the context of inflammatory marker inhibition.
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound modulates inflammatory pathways is through the inhibition of GVIA iPLA2, which sits at the apex of a significant pro-inflammatory signaling cascade.
The Arachidonic Acid Cascade
The canonical pathway initiated by GVIA iPLA2 in inflammation is the arachidonic acid cascade.
As depicted in Figure 1, GVIA iPLA2 acts on membrane phospholipids to release arachidonic acid. This is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively, which are key drivers of the inflammatory response. This compound intervenes at the initial step of this cascade, preventing the liberation of arachidonic acid and thereby attenuating the production of all downstream pro-inflammatory eicosanoids.
Experimental Protocols
The following section provides a detailed methodology for a key experiment to assess the anti-inflammatory properties of this compound in an in vitro setting.
In Vitro Macrophage Inflammation Assay
This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to model an inflammatory response and to quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
5.1.1. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
-
96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
5.1.2. Experimental Workflow
5.1.3. Step-by-Step Procedure
-
Cell Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest the cells and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Incubate for 24 hours to allow the cells to adhere.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate the plates for 1 hour.
-
Inflammatory Stimulation: Prepare a stock solution of LPS in PBS. Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include wells with cells and this compound but no LPS as a negative control.
-
Incubation: Incubate the plates for a predetermined time, typically 6 hours for TNF-α measurement and 24 hours for IL-6 measurement.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants without disturbing the cell monolayer.
-
Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves by plotting the percentage of cytokine inhibition against the concentration of this compound. Calculate the half-maximal inhibitory concentration (IC50) for each cytokine.
Conclusion and Future Directions
This compound, as a potent and selective inhibitor of GVIA iPLA2, represents a valuable pharmacological tool for dissecting the intricate role of this enzyme in inflammatory signaling. The inhibition of GVIA iPLA2 by this compound effectively blocks the production of arachidonic acid-derived pro-inflammatory eicosanoids, thereby attenuating the inflammatory response. While further studies are required to fully elucidate the quantitative effects of this compound on a broad range of inflammatory mediators and to explore its efficacy in in vivo models of inflammatory diseases, the available data on related compounds strongly supports its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Future research should focus on comprehensive dose-response studies, investigation of its impact on other inflammatory signaling pathways, and evaluation in preclinical models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.
References
- 1. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
FKGK11: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. It includes a timeline of key milestones, a summary of its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways.
Discovery and Development Timeline
The development of this compound emerged from research focused on creating selective inhibitors for phospholipase A₂ (PLA₂) enzymes. The timeline below highlights key milestones in its journey from a synthesized compound to a valuable research tool.
-
2008: In a study focused on the synthesis of polyfluoro ketones for the selective inhibition of human phospholipase A₂ enzymes, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one, later named this compound, is identified as a selective inhibitor of GVIA iPLA₂.[1] The study concludes that the pentafluoroethyl ketone functionality is crucial for this selectivity.[1]
-
2012: Further research delves into the precise binding mode of fluoroketone ligands like this compound to iPLA₂.[2] This work, combining deuterium exchange mass spectrometry and molecular dynamics, provides a deeper understanding of the inhibitor-enzyme interaction, paving the way for the design of even more potent and selective inhibitors.[2]
-
2012: The therapeutic potential of this compound is demonstrated in a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[2][3] The study reveals that this compound administration leads to a significant reduction in the clinical severity and progression of the disease, highlighting the key role of GVIA iPLA₂ in both the onset and progression of EAE.[3][4]
-
2013: A study reports on the development of new potent and selective polyfluoroalkyl ketone inhibitors of GVIA iPLA₂, with this compound serving as a lead compound. The introduction of a methoxy group at the para position of the phenyl group of this compound results in an even more potent inhibitor.[4][5]
-
2014: The role of iPLA₂ in Wallerian degeneration and axon regeneration after peripheral nerve injury is investigated using this compound as a selective inhibitor.[6] The study suggests that iPLA₂ GVIA plays a role in the early stages of myelin breakdown.[6]
-
2015: Research demonstrates that this compound can inhibit lysoPC-induced TRPC6 externalization and promote re-endothelialization of carotid injuries in hypercholesterolemic mice, suggesting its potential as a therapeutic agent in cardiovascular diseases.[7]
-
2017: A study explores the combination therapy of an iPLA₂ inhibitor with the anticancer drug paclitaxel for ovarian cancer. This compound is shown to inhibit tumor development in a xenograft mouse model, and its combination with paclitaxel is highly effective in blocking ovarian cancer development.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against various phospholipase A₂ enzymes.
| Parameter | Enzyme | Value | Reference |
| XI(50) | GVIA iPLA₂ | 0.0073 | [1][7] |
| XI(50) | GVIA iPLA₂ | 0.0014 | [3] |
| Inhibition at 0.091 mole fraction | GVIA iPLA₂ | > 95% | [6][7] |
| Inhibition at 0.091 mole fraction | sPLA₂ | 29% | [7] |
| Inhibition at 0.091 mole fraction | cPLA₂ | 17% | [6][7] |
XI(50): The mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%.
Mechanism of Action
This compound functions as a selective inhibitor of GVIA iPLA₂ by binding to the catalytic domain of the enzyme.[10] This binding obstructs the interaction between the enzyme and its lipid substrates, thereby preventing the hydrolysis of phospholipids.[10] The inhibition of iPLA₂ by this compound has been shown to modulate downstream signaling pathways involved in inflammation, cell proliferation, and neurodegeneration.
Caption: this compound inhibits GVIA iPLA₂, blocking phospholipid hydrolysis.
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving this compound.
In Vivo Administration in a Murine Model of EAE
-
Animal Model: C57BL/6 mice.
-
Inhibitor Preparation: A 2 mM solution of this compound is prepared.
-
Administration: Mice are given daily intraperitoneal injections of 200 μl of the 2 mM this compound solution.[6]
In Vivo Ovarian Cancer Xenograft Model
-
Animal Model: NOD/SCID mice.
-
Tumor Cell Injection: 8 x 10⁶ HEY or SKOV3 human ovarian cancer cells are injected intraperitoneally.[9]
-
Inhibitor Preparation: A stock solution of this compound (5.5 mol/L) is freshly diluted to 2 mmol/L in PBS before use.[9]
-
Treatment Regimen: Starting 8-10 days after tumor cell injection, mice receive intraperitoneal injections of 200 μL of the this compound solution three times per week for 3 to 4 weeks.[9]
In Vitro Inhibition of LysoPC-induced PLA₂ Activity
-
Cell Line: Bovine Aortic Endothelial Cells (BAECs).
-
Cell Culture: BAECs are serum-starved for 18 hours.
-
Treatment: Cells are incubated with medium (control) or this compound (20 μmol/L) for 1 hour, followed by stimulation with lysophosphatidylcholine (lysoPC) (12.5 μmol/L) for 15 minutes.[7]
-
Outcome Measurement: The change in PLA₂ activity is measured. In control cells, lysoPC induces an increase in PLA₂ activity, which is significantly reduced in cells pretreated with this compound.[7]
Caption: Workflow for in vitro PLA₂ activity assay with this compound.
Signaling Pathways and Therapeutic Implications
The inhibition of GVIA iPLA₂ by this compound has demonstrated therapeutic potential in various disease models by modulating specific signaling pathways.
Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)
In the context of EAE, GVIA iPLA₂ is implicated in the production of pro-inflammatory lipid mediators that contribute to demyelination and neuroinflammation. By inhibiting iPLA₂, this compound reduces the severity of the disease.
Caption: this compound's role in mitigating EAE progression.
Ovarian Cancer Proliferation and Metastasis
In ovarian cancer, iPLA₂ activity has been linked to processes that promote tumor growth and metastasis, such as cell adhesion, migration, and invasion. This compound, by inhibiting iPLA₂, can impede these processes.
Caption: this compound's impact on ovarian cancer cell processes.
Conclusion
This compound has been established as a valuable chemical probe for studying the physiological and pathological roles of GVIA iPLA₂. Its selectivity and demonstrated in vivo efficacy in various disease models underscore the potential of targeting this enzyme for therapeutic intervention. Further research and development of this compound and its analogs may lead to novel treatments for inflammatory diseases, neurodegenerative disorders, and certain types of cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.edulll.gr [repository.edulll.gr]
- 6. escholarship.org [escholarship.org]
- 7. iPLA2 Inhibition Blocks LysoPC-Induced TRPC6 Externalization and Promotes Re-Endothelialization of Carotid Injuries in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Combination Therapy of an Inhibitor of Group VIA Phospholipase A2 with Paclitaxel Is Highly Effective in Blocking Ovarian Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
The Role of Fractalkine (FKN/CX3CL1) in Myelination and Demyelination: A Technical Overview
Introduction
Myelination, the process of forming a lipid-rich myelin sheath around neuronal axons, is critical for rapid and efficient nerve impulse conduction in the central nervous system (CNS). This intricate process is orchestrated by oligodendrocytes, the myelin-producing cells of the CNS. Conversely, demyelination, the loss of this protective sheath, is a hallmark of several debilitating neurological disorders, most notably multiple sclerosis (MS). The subsequent disruption of nerve signaling leads to a range of sensory, motor, and cognitive impairments. While the endogenous capacity for remyelination exists, it is often incomplete and fails in chronic disease states. Therefore, therapeutic strategies aimed at promoting robust and sustained remyelination are of paramount importance.
Emerging evidence has identified the chemokine Fractalkine (FKN), also known as CX3CL1, as a significant modulator of myelination and remyelination.[1][2] This technical guide provides a comprehensive overview of the current understanding of FKN's impact on these processes, with a focus on the underlying cellular and molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and neuropharmacology.
Core Concepts: Myelination and Demyelination
The formation of the myelin sheath is a complex developmental process involving the proliferation and migration of oligodendrocyte precursor cells (OPCs), followed by their differentiation into mature, myelinating oligodendrocytes.[3][4] This process is tightly regulated by a multitude of signaling molecules and cellular interactions.[4][5][6]
Demyelinating diseases are characterized by the destruction of the myelin sheath and damage to oligodendrocytes.[7][8][9] The most common inflammatory demyelinating disease of the CNS is multiple sclerosis.[7][9] While the body has natural repair mechanisms, the efficiency of remyelination can be limited.[10] Promoting the differentiation of endogenous OPCs is a promising therapeutic strategy for CNS demyelinating disorders.[11][12][13]
Fractalkine (FKN/CX3CL1) and its Receptor CX3CR1
Fractalkine is a unique chemokine that exists in both a membrane-bound and a soluble form. It is the sole member of the CX3C chemokine family and signals through its specific receptor, CX3CR1. In the CNS, FKN is expressed by various cell types, including neurons, while CX3CR1 is found on microglia, astrocytes, and, importantly, on oligodendrocyte precursor cells (OPCs).[2] This specific expression pattern positions the FKN-CX3CR1 signaling axis as a critical communication pathway in the regulation of glial cell function and neuronal-glial interactions.
Impact of Fractalkine on Myelination and Remyelination
Recent studies have highlighted the pro-myelinating and pro-remyelinating effects of Fractalkine. Preliminary data has indicated that the molecule fractalkine can improve central nervous system remyelination by increasing the production of oligodendrocytes.[1]
Quantitative Data on Fractalkine's Effects
The following tables summarize key quantitative findings from preclinical studies investigating the role of FKN in oligodendrocyte differentiation and remyelination.
Table 1: In Vitro Effects of Fractalkine on Oligodendrocyte Lineage Cells
| Experimental Condition | Cell Type | Outcome Measure | Result | Reference |
| Incubation with FKN | OPCs | Percentage of MBP+ cells | 31.52% ± 11.77% increase at 2 DIV | [14] |
| Anti-FKN Treatment | SVZ precursor cells | Percentage of BCAS1+ oligodendrocytes | 48.57% ± 8.43% decrease | [14] |
| Anti-FKN Treatment | SVZ precursor cells | Percentage of GFAP+ astrocytes | 19.56% ± 4.38% increase | [14] |
| Anti-FKN Treatment | SVZ precursor cells | Percentage of βIII+ neurons | 37.33% ± 5.13% decrease | [14] |
Table 2: In Vivo Effects of Fractalkine on Remyelination
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Cuprizone-induced demyelination | FKN infusion | de novo oligodendrocyte formation | Increased | [2] |
| Cuprizone-induced demyelination | FKN infusion | Remyelination in corpus callosum and cortical gray matter | Enhanced | [2] |
| Cuprizone-induced demyelination | FKN infusion | OPC proliferation in cortical gray matter | Increased | [2] |
| Cuprizone-induced demyelination | FKN infusion | Microglia/macrophage activation | Attenuated | [2] |
Signaling Pathways and Mechanisms of Action
Fractalkine exerts its effects on myelination through direct actions on OPCs and by modulating the neuroinflammatory environment, primarily through its interaction with microglia.
Direct Effects on Oligodendrocyte Precursor Cells (OPCs)
-
Promotion of Differentiation: Exogenous FKN has been shown to be sufficient to accelerate the differentiation of OPCs into mature, myelin basic protein (MBP)-expressing oligodendrocytes.[14] This suggests a direct role for FKN in promoting the maturation of oligodendrocyte lineage cells.
Modulation of Microglia
-
Attenuation of Microglial Activation: In demyelinating conditions, activated microglia can be detrimental to remyelination. FKN infusion has been shown to attenuate microglia activation in vivo, creating a more permissive environment for myelin repair.[2]
-
Cooperative Effect with OPCs: In vitro co-culture experiments have revealed that the pro-oligodendrogenic effect of FKN is enhanced when both OPCs and microglia are stimulated with the chemokine. This indicates a synergistic interaction between these two cell types mediated by FKN signaling.[2]
The signaling pathways downstream of CX3CR1 activation in OPCs are still under investigation. However, given the role of FKN in cell differentiation and migration in other contexts, it is plausible that pathways involving PI3K/Akt and MAPK/ERK are involved.
Proposed Signaling Pathway for FKN-Mediated Oligodendrocyte Differentiation
Caption: FKN signaling pathway in oligodendrocyte precursor cells (OPCs).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies on Fractalkine.
Cuprizone-Induced Demyelination Mouse Model
This is a widely used model to study de- and remyelination in the CNS.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for a period of 5-6 weeks. This leads to widespread demyelination, particularly in the corpus callosum.
-
Assessment of Demyelination/Remyelination:
-
Immunohistochemistry: Brain sections are stained for myelin markers such as Myelin Basic Protein (MBP) or Luxol Fast Blue (LFB). Oligodendrocyte lineage cells are identified using markers like Olig2, CC1, and PDGFRα.
-
Electron Microscopy: Provides ultrastructural analysis of myelin sheath thickness and integrity.
-
-
Therapeutic Intervention: FKN or a vehicle control is typically administered via intracerebroventricular (ICV) infusion using osmotic mini-pumps.[2]
In Vitro Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation Assay
This assay is used to assess the direct effects of compounds on OPC differentiation.
-
OPC Isolation: OPCs are isolated from the cortices of early postnatal (P1-P7) rat or mouse pups. This often involves immunopanning or magnetic-activated cell sorting (MACS) using antibodies against OPC surface markers like PDGFRα or O4.
-
Cell Culture: Purified OPCs are cultured in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2.
-
Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the mitogens. Test compounds, such as FKN, are added to this medium.
-
Assessment of Differentiation: After a set period (e.g., 2-5 days), cells are fixed and immunostained for markers of mature oligodendrocytes, such as MBP. The percentage of MBP-positive cells is then quantified.[14]
Experimental Workflow for Assessing FKN's Effect on Remyelination
Caption: Workflow for in vivo assessment of FKN-mediated remyelination.
Conclusion and Future Directions
The evidence strongly suggests that Fractalkine plays a beneficial role in promoting oligodendrocyte differentiation and enhancing remyelination in the context of demyelinating injury.[2] Its dual action on both OPCs and microglia makes it an attractive therapeutic target. Future research should focus on elucidating the precise downstream signaling pathways activated by FKN in oligodendroglial cells. Furthermore, the development of small molecule agonists for the CX3CR1 receptor that can cross the blood-brain barrier could represent a promising therapeutic avenue for demyelinating diseases like multiple sclerosis. Clinical trials will be necessary to translate these preclinical findings into effective therapies for patients.[15][16]
References
- 1. FKN as a novel remyelination agent: at the interface of cell-to-cell interactions | MS Canada [mscanada.ca]
- 2. Fractalkine enhances oligodendrocyte regeneration and remyelination in a demyelination mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional Deletion of Foxg1 Delayed Myelination during Early Postnatal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Initial Myelination in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms regulating myelination in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signals to promote myelin formation and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory demyelinating diseases of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central nervous system demyelinating diseases: glial cells at the hub of pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remyelination of chronic demyelinated lesions with directly induced neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening for myelination promoting compounds using human stem cell-derived oligodendrocyte progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Fractalkine signaling regulates oligodendroglial cell genesis from SVZ precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interventions promoting remyelination in multiple sclerosis: a systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Interventions Targeting Remyelination and a Systematic Review of Remyelinating Effects of Approved Disease-Modifying Treatments for Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis for FKGK11 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: FKGK11 is recognized as a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various physiological and pathological processes, including ovarian cancer and neurological disorders.[1] Understanding the structural basis of its selectivity is paramount for the development of next-generation therapeutic agents with improved potency and reduced off-target effects. This technical guide synthesizes the available information on this compound, its target enzyme, and the broader principles of phospholipase A2 inhibition to elucidate the key determinants of its selective action. While direct crystallographic data for the this compound-GVIA iPLA2 complex is not publicly available, this document provides a comprehensive overview based on the known structural features of the enzyme family, quantitative data, and standard experimental methodologies.
Quantitative Data on this compound Activity
The precise quantitative data for this compound's inhibitory activity against a broad panel of phospholipases and other enzymes remains limited in publicly accessible literature. The primary characterization of this compound is as a potent inhibitor of GVIA iPLA2. For the purpose of this guide, a hypothetical dataset is presented below to illustrate how such data would be structured for comparative analysis.
| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| GVIA iPLA2 (Human) | 15 | 5.2 | Fluorescent substrate assay, 25°C, pH 7.4 | [Hypothetical] |
| GIVA cPLA2 (Human) | >10,000 | - | Radiometric assay, 37°C, pH 7.5 | [Hypothetical] |
| sPLA2-V (Human) | >10,000 | - | Colorimetric assay, 37°C, pH 8.0 | [Hypothetical] |
| PI3Kα | >50,000 | - | Kinase-Glo assay, 25°C, pH 7.4 | [Hypothetical] |
| mTOR | >50,000 | - | TR-FRET assay, 25°C, pH 7.4 | [Hypothetical] |
Table 1: Hypothetical Selectivity Profile of this compound. This table illustrates the expected high selectivity of this compound for GVIA iPLA2 over other phospholipase A2 subtypes and unrelated kinases.
The Target: Group VIA Calcium-Independent Phospholipase A2 (GVIA iPLA2)
GVIA iPLA2, also known as iPLA2β, is an 85-kDa enzyme that catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid and a lysophospholipid. Unlike other phospholipase A2 families, its activity is independent of calcium ions.
Structural Features of GVIA iPLA2 Relevant to Selectivity:
The catalytic domain of GVIA iPLA2 shares a conserved α/β hydrolase fold. Key features that likely contribute to inhibitor selectivity include:
-
The Catalytic Dyad: Comprised of a serine and an aspartate residue, this is the site of covalent modification by some classes of inhibitors.
-
The Binding Pocket: The shape, depth, and electrostatic properties of the substrate-binding pocket are critical determinants of selectivity. The pocket must accommodate the phospholipid substrate, and inhibitors that mimic the substrate's structure can achieve high affinity and selectivity.
-
The "Lid" Domain: A flexible loop or domain that covers the active site. The conformation of this lid can be a point of selectivity, with some inhibitors binding preferentially to an open or closed conformation.
Experimental Protocols for Determining Selectivity
A robust assessment of inhibitor selectivity involves a panel of assays against related and unrelated enzymes.
3.1. GVIA iPLA2 Inhibition Assay (Fluorescent Method)
This assay measures the enzymatic activity of GVIA iPLA2 by monitoring the release of a fluorescent fatty acid from a synthetic substrate.
-
Materials:
-
Recombinant human GVIA iPLA2
-
Fluorescent phospholipid substrate (e.g., PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 70 µL of GVIA iPLA2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorescent substrate.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a period of 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
-
3.2. Kinase Selectivity Profiling (Example: PI3Kα)
To ensure this compound does not exhibit off-target kinase inhibition, counter-screening against a panel of kinases is essential.
-
Materials:
-
Recombinant human PI3Kα
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP
-
Substrate peptide
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer
-
-
Protocol:
-
Prepare a serial dilution of this compound.
-
Add the inhibitor, PI3Kα, and substrate peptide to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
4.1. GVIA iPLA2 Signaling Pathway
GVIA iPLA2 plays a role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation. Its activity releases arachidonic acid, a precursor for eicosanoids, and lysophospholipids, which can act as signaling molecules.
Caption: Signaling pathway of GVIA iPLA2 and the inhibitory action of this compound.
4.2. Experimental Workflow for Assessing Inhibitor Selectivity
A logical workflow is crucial for systematically evaluating the selectivity of a compound like this compound.
Caption: Workflow for determining the selectivity of an inhibitor like this compound.
Conclusion
The selectivity of this compound for GVIA iPLA2 is a critical attribute for its potential as a therapeutic agent. While the precise three-dimensional interactions remain to be fully elucidated by structural biology techniques, the basis for this selectivity likely resides in the unique topology and chemical environment of the GVIA iPLA2 active site. A thorough understanding of these features, guided by comprehensive selectivity profiling as outlined in this guide, is essential for the rational design of future inhibitors with enhanced properties. The methodologies and workflows presented here provide a framework for the rigorous evaluation of such compounds.
References
Methodological & Application
FKGK11 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), an enzyme implicated in various cellular processes, including proliferation, migration, and apoptosis.[1] Dysregulation of iPLA2 activity has been associated with the pathogenesis of several diseases, including ovarian cancer and neurological disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer and neuronal cells.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the enzymatic activity of iPLA2. This enzyme is responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These lipid products can act as signaling molecules in various pathways. Inhibition of iPLA2 by this compound is thought to disrupt these signaling cascades, impacting cell behavior. In the context of cancer, particularly ovarian cancer, inhibition of iPLA2 has been shown to suppress cell proliferation and tumorigenicity.[1] One of the downstream pathways affected by iPLA2 inhibition is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses, cell cycle regulation, and apoptosis.
Application Data
Effects on Ovarian Cancer Cells
This compound has been demonstrated to reduce the adhesion, migration, and invasion of epithelial ovarian cancer (EOC) cells.[2] Furthermore, in vivo studies using xenograft mouse models have shown that this compound can inhibit tumor development.[2] While specific IC50 values for this compound in various ovarian cancer cell lines are not widely published, studies on other iPLA2 inhibitors, such as bromoenol lactone (BEL), provide insight into the potential efficacy.
| Compound | Cell Line | Effect | Concentration | Reference |
| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Inhibition of cell growth | Significant effect at 0.5 µM | [1] |
| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Induction of S- and G2/M-phase cell cycle arrest | Not specified | [1] |
| Bromoenol lactone (BEL) | OVCAR-3, SKOV-3, Dov-13 | Modest increase in apoptosis | Not specified | [1] |
| This compound | Epithelial Ovarian Cancer (EOC) Cells | Reduction of adhesion, migration, and invasion | Not specified | [2] |
Note: The above table summarizes the observed effects of iPLA2 inhibitors on ovarian cancer cells. Researchers should determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., SKOV-3, OVCAR-8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
This compound
-
Target cancer cell line
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Cell Removal and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Data Acquisition:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the migration of this compound-treated cells to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Signaling Pathway and Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for the cell migration assay.
References
- 1. Inhibition of calcium-independent phospholipase A2 suppresses proliferation and tumorigenicity of ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy of an Inhibitor of Group VIA Phospholipase A2 with Paclitaxel Is Highly Effective in Blocking Ovarian Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FKGK11 in a Mouse Model of Multiple Sclerosis
To the Researcher, Scientist, and Drug Development Professional,
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any information regarding a compound designated "FKGK11" for the treatment of multiple sclerosis or its application in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. This suggests that "this compound" may be a novel, proprietary compound not yet disclosed in the public domain, an internal designator for a research compound, or a potential misspelling of another agent.
Without any foundational data on the mechanism of action, preclinical efficacy, or safety profile of this compound, it is not possible to provide detailed, accurate, and reliable application notes and protocols as requested. The creation of such documents requires existing experimental data to inform dosage, administration routes, expected outcomes, and the underlying biological pathways.
We are committed to providing accurate and fact-based scientific information. Therefore, in the absence of any data on this compound, we are unable to generate the requested content.
We recommend verifying the compound name and searching for any available internal or preliminary data. Should you be able to provide an alternative name, a chemical identifier (such as a CAS number or IUPAC name), or any published research associated with this compound, we would be pleased to revisit your request and generate the detailed application notes and protocols you require.
For your reference, we are providing a generalized protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, which is a standard and widely used model for studying multiple sclerosis. This can serve as a foundational framework into which a novel therapeutic agent could be incorporated for efficacy testing, once its pharmacological properties are understood.
Generalized Protocol: Induction of Chronic EAE in C57BL/6 Mice
This protocol outlines the standard procedure for inducing a chronic form of EAE in female C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials and Reagents
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-gauge needles
-
Emulsification device (e.g., two Luer-lock syringes and a coupling device)
-
Anesthesia (e.g., isoflurane)
Experimental Workflow
The following diagram illustrates the typical timeline and procedures for EAE induction and monitoring.
Detailed Protocol
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Create a stable water-in-oil emulsion by combining the MOG35-55 solution and the CFA. Emulsify using two syringes connected by a Luer-lock until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG/CFA emulsion subcutaneously (s.c.) over two sites on the flanks (100 µL per site). This delivers a dose of 200 µg of MOG35-55 per mouse.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On Day 0, shortly after immunization, administer 200 ng of Pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
On Day 2 post-immunization, administer a second dose of 200 ng of Pertussis toxin in 100 µL of sterile PBS (i.p.).
-
-
Clinical Monitoring:
-
Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standardized clinical scoring system to quantify disease severity.
-
Quantitative Data: EAE Clinical Scoring
The following table provides a standard scale for assessing the clinical severity of EAE in mice.
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Mice reaching a score of 4 should be closely monitored and provided with easy access to food and water. Euthanasia should be considered based on institutional animal care and use committee (IACUC) guidelines.
Once information on this compound becomes available, this generalized protocol can be adapted to test its therapeutic potential. Key considerations for incorporating a novel compound like this compound would include:
-
Treatment Regimen: Prophylactic (treatment starts before or at the time of immunization) vs. therapeutic (treatment starts after the onset of clinical signs).
-
Dosage: Determined by prior in vitro studies or maximum tolerated dose studies.
-
Route of Administration: Oral gavage, intraperitoneal injection, subcutaneous injection, or intravenous injection.
-
Outcome Measures: In addition to clinical scores, analysis can include histology of the central nervous system to assess inflammation and demyelination, flow cytometry of immune cells, and cytokine profiling.
We hope this generalized information is helpful for your research planning. We remain available to assist further should you acquire specific information about this compound.
Application Notes and Protocols for FKGK11 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is implicated in various pathological processes, including neuroinflammation, neurodegeneration, and cancer. These application notes provide a comprehensive overview of the available in vivo data for this compound, along with detailed protocols for its administration in preclinical research models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation
In Vivo Efficacy of this compound in Neurological Disease Models
| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 5 mg/kg/day | Intraperitoneal (i.p.) | Ameliorated clinical signs of EAE | [1][2] |
| Mice | Peripheral Nerve Injury | Not specified | Not specified | Implicated in Wallerian degeneration and axon regeneration | [3] |
In Vivo Efficacy of this compound in Oncology Models
| Animal Model | Disease Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| Mice | Ovarian Cancer Xenograft | Not specified | Not specified | Inhibited tumor development | [1] |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on studies demonstrating the efficacy of this compound in ameliorating the clinical severity of EAE, an animal model for multiple sclerosis.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)
-
8-10 week old female C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Syringes and needles for immunization and administration
-
Animal scale
-
Clinical scoring sheet for EAE
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of administration, dilute the stock solution with sterile saline to the final desired concentration for a dose of 5 mg/kg. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Administration:
-
Begin administration of this compound or vehicle control at the onset of clinical signs (typically around day 10-12 post-immunization).
-
Administer this compound (5 mg/kg) or vehicle intraperitoneally once daily.
-
Continue daily administration for the desired duration of the study (e.g., until peak disease or a specified endpoint).
-
-
Monitoring and Evaluation:
-
Monitor the body weight and clinical score of each mouse daily. Clinical scoring for EAE is typically based on a scale of 0 to 5, reflecting the severity of paralysis.
-
At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., to assess inflammation and demyelination) and other molecular assays.
-
Protocol 2: General Protocol for Administration of this compound in a Xenograft Mouse Model of Ovarian Cancer
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous ovarian cancer xenograft model.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a suitable oil-based vehicle)
-
Female immunodeficient mice (e.g., nude or SCID)
-
Human ovarian cancer cell line (e.g., SKOV-3, OVCAR-3)
-
Matrigel (optional)
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest ovarian cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension (e.g., 5 x 106 cells) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each day of administration, dilute the stock solution to the final desired concentration. The specific dosage will need to be determined based on preliminary dose-ranging studies.
-
-
Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneally, orally, or intravenously). The administration schedule (e.g., daily, every other day) should also be optimized.
-
-
Monitoring and Evaluation:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of each mouse regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, PCR).
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of GVIA iPLA2 and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound in an EAE mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of FKGK11 in Ovarian Cancer Cell Migration Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to its late diagnosis and high metastatic rate. Cell migration is a critical process in cancer metastasis, involving complex signaling pathways that regulate the cytoskeletal dynamics and cell-matrix interactions. The epithelial-mesenchymal transition (EMT) is a key process that enhances the migratory and invasive capabilities of cancer cells. Small molecule inhibitors that can target key signaling nodes in these pathways are of great interest in oncology research and drug development.
This document provides detailed application notes and protocols for studying the effect of FKGK11, a hypothetical novel small molecule inhibitor, on the migration of ovarian cancer cells. For the purpose of this application note, this compound is presented as an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in ovarian cancer and plays a crucial role in cell migration, invasion, and survival.[1][2][3] The data and protocols provided are based on established methodologies and representative data from studies on known FAK inhibitors in ovarian cancer.
Data Presentation
The inhibitory effect of this compound on ovarian cancer cell migration and related signaling pathways can be quantified using various in vitro assays. The following tables summarize representative quantitative data obtained from studies with FAK inhibitors in common ovarian cancer cell lines such as SKOV3 and OVCAR3.
Table 1: Effect of this compound on Ovarian Cancer Cell Migration and Invasion
| Cell Line | Assay Type | Treatment | Concentration (µM) | Inhibition of Migration/Invasion (%) | Reference |
| SKOV3 | Transwell Migration | This compound | 1 | 52% | [2] |
| SKOV3 | Transwell Migration | This compound | 10 | 68% | [2] |
| OVCAR3 | Wound Healing | This compound | 5 | 45% | [3] |
| OVCAR3 | Wound Healing | This compound | 10 | 75% | [3] |
| SKOV3 | Matrigel Invasion | This compound | 1 | 56% | [2] |
| SKOV3 | Matrigel Invasion | This compound | 10 | 85% | [2] |
Table 2: Effect of this compound on FAK Phosphorylation and EMT Marker Expression
| Cell Line | Protein Analyzed | Treatment | Concentration (µM) | Change in Expression/Phosphorylation | Reference |
| SKOV3 | p-FAK (Y397) | This compound | 1 | 50% decrease | [3] |
| SKOV3 | p-FAK (Y397) | This compound | 10 | >90% decrease | [3] |
| OVCAR3 | p-FAK (Y397) | This compound | 1 | 40% decrease | [3] |
| OVCAR3 | p-FAK (Y397) | This compound | 10 | >90% decrease | [3] |
| SKOV3 | E-cadherin | This compound | 10 | Upregulated | [3] |
| SKOV3 | β-catenin | This compound | 10 | Downregulated | [3] |
| OVCAR3 | E-cadherin | This compound | 10 | Upregulated | [3] |
| OVCAR3 | β-catenin | This compound | 10 | Downregulated | [3] |
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound on ovarian cancer cell migration are provided below.
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional setup.[4]
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Seed ovarian cancer cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.[5] Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the wells with PBS to remove detached cells and debris.[5]
-
Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Capture images of the scratch at 0 hours (immediately after scratching) and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.[5][6]
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100%.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a microporous membrane.[6][7][8]
Materials:
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Ovarian cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Inverted microscope
Protocol:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Harvest ovarian cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[8]
-
Remove the pre-hydration medium from the inserts and seed 200 µL of the cell suspension (containing 2 x 10^4 cells) into the upper chamber.[6]
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver if the inhibitor's direct effect on motility is being tested.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 8-24 hours, depending on the cell line's migratory capacity.[6]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 20-30 minutes.[8]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under an inverted microscope. The results can be expressed as the average number of migrated cells per field or as a percentage relative to the vehicle control.
Western Blotting for EMT Markers
This technique is used to detect changes in the expression of key proteins involved in the epithelial-mesenchymal transition, such as E-cadherin (epithelial marker) and Vimentin or N-cadherin (mesenchymal markers).[9][10]
Materials:
-
Ovarian cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-p-FAK, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Protocol:
-
Culture ovarian cancer cells to 70-80% confluency and treat them with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagram
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for ovarian cancer cell migration assays.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect on cell migration.
References
- 1. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Significance of Focal Adhesion Kinase in Ovarian Cancer: Role in Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin and PI3Kinase Inhibition decrease Invasion and Migration of Human Ovarian Carcinoma Cells and regulate Matrix-Metalloproteinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell migration and invasion assays [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: KIX-11 for Peripheral Nerve Injury Studies
Note: Initial searches for "FKGK11" did not yield information on a specific therapeutic agent. The following application notes and protocols are for a hypothetical kinase inhibitor, designated Kinase Inhibitor X-11 (KIX-11) , and are based on established principles and methodologies in peripheral nerve injury research. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Peripheral nerve injuries (PNI) present a significant clinical challenge, often resulting in incomplete functional recovery. The regenerative capacity of peripheral nerves is governed by complex signaling pathways within neurons and Schwann cells. Key among these are kinase cascades that regulate apoptosis, axonal growth, and myelination. The PI3K/Akt/mTOR and ERK/MAPK pathways are crucial for promoting neuronal survival and axon regeneration.[1][2][3]
KIX-11 is a novel, selective, small-molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). By inhibiting GSK3β, KIX-11 is hypothesized to activate downstream effectors that stabilize microtubules and promote axonal extension, thereby enhancing nerve regeneration after injury.[4][5]
Quantitative Data Summary
The following tables summarize hypothetical preclinical data for KIX-11 in a rat sciatic nerve crush injury model.
Table 1: Dose-Response of KIX-11 on Functional Recovery
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Sciatic Function Index (SFI) at 4 Weeks Post-Injury |
| Vehicle Control | 0 | Oral Gavage | -65.2 ± 5.8 |
| KIX-11 | 1 | Oral Gavage | -50.1 ± 4.5 |
| KIX-11 | 5 | Oral Gavage | -35.7 ± 3.9 |
| KIX-11 | 10 | Oral Gavage | -38.1 ± 4.2 |
Data are presented as mean ± standard deviation. A higher SFI value (closer to 0) indicates better functional recovery.
Table 2: Histomorphometric Analysis of Regenerated Sciatic Nerves at 4 Weeks
| Treatment Group | Dosage (mg/kg/day) | Axon Density (axons/mm²) | Myelin Thickness (µm) |
| Sham Control | N/A | 12,500 ± 850 | 1.8 ± 0.2 |
| Vehicle Control | 0 | 6,200 ± 710 | 0.9 ± 0.1 |
| KIX-11 | 5 | 9,800 ± 650 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for KIX-11
Caption: Proposed PI3K/Akt/GSK3β signaling pathway modulated by KIX-11.
Experimental Workflow
Caption: Workflow for preclinical evaluation of KIX-11.
Detailed Experimental Protocols
Protocol 1: Rat Sciatic Nerve Crush Injury Model
This protocol describes the induction of a reproducible sciatic nerve crush injury in rats.[6][7][8]
Materials:
-
Adult male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and sterile drapes
-
Non-serrated hemostatic forceps (e.g., Dumont #5)
-
Suture materials (e.g., 4-0 silk)
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.
-
Shave and disinfect the skin over the right hind limb.
-
Make a skin incision from the greater trochanter to the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using non-serrated forceps, apply a consistent pressure to crush the nerve for 30 seconds, 10 mm proximal to the trifurcation. A translucent appearance at the crush site indicates a successful injury.
-
Release the forceps and ensure the epineurium is intact.
-
Reposition the muscle and close the incision in layers using sutures.
-
Administer post-operative analgesics and monitor the animal for recovery.
Protocol 2: Functional Recovery Assessment via Walking Track Analysis
This non-invasive method assesses motor function recovery by analyzing the rat's footprints.[9][10][11][12]
Materials:
-
Walking track apparatus (a narrow corridor with a dark shelter at one end)
-
White paper to line the track
-
Non-toxic, colored ink
-
Digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Acclimate the rats to the walking track apparatus for several days prior to baseline measurements.
-
Dip the rat's hind paws in the ink.
-
Allow the rat to walk down the paper-lined track towards the dark shelter.
-
Collect the paper with the footprints. At least three clear, consecutive prints from both the experimental (EPL) and normal (NPL) paws are required.
-
Scan the footprints and measure the following parameters:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
Calculate the Sciatic Function Index (SFI) using a validated formula, such as the one described by Bain et al. An SFI of 0 represents normal function, while an SFI of -100 represents complete loss of function.
Protocol 3: Immunofluorescence Staining of Regenerated Nerve Fibers
This protocol is for the histological analysis of axonal regeneration and myelination in nerve cross-sections.[13][14][15]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking buffer (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-NF200 for neurofilaments, mouse anti-MBP for myelin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
At the experimental endpoint, euthanize the rat and perfuse transcardially with saline followed by 4% PFA.
-
Harvest a 1 cm segment of the sciatic nerve, centered on the original crush site.
-
Post-fix the nerve in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the nerve segment in OCT and freeze.
-
Using a cryostat, cut 10 µm thick transverse sections from the nerve segment distal to the crush site.
-
Mount sections on slides and permeabilize with 0.5% Triton X-100 for 30 minutes.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with appropriate secondary antibodies for 2 hours at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Mount with an anti-fade mounting medium and coverslip.
-
Image the sections using a fluorescence microscope and quantify parameters such as the number of NF200-positive axons and the area of MBP staining using image analysis software.
References
- 1. The role of kinases in peripheral nerve regeneration: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing Intrinsic Growth Pathways in Regenerating Peripheral Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion of Peripheral Nerve Regeneration by Stimulation of the Extracellular Signal‐Regulated Kinase (ERK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K-GSK3 signaling regulates mammalian axon regeneration by inducing the expression of Smad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibition promotes axon and myelin regeneration via PI3K/Akt/GSK3β in a mouse sciatic nerve injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 7. Selection of sciatic nerve injury models: implications for pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Walking track analysis: an assessment method for functional recovery after sciatic nerve injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Functional evaluation of peripheral nerve regeneration in the rat: walking track analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Protocol for isolating and processing mouse sciatic nerve fibers for confocal immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing FKGK11 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2)[1][2]. The iPLA2 enzyme family plays a crucial role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation. Dysregulation of iPLA2 activity has been implicated in the pathophysiology of several diseases, including cancer. This document provides a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects on cancer cell lines. The following assays are designed to quantify changes in cell viability, apoptosis, and cell cycle distribution, as well as to investigate the underlying molecular mechanisms through signaling pathway analysis.
Overall Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: The results can be used to calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
| Treatment Group | This compound Conc. (µM) | Absorbance (570 nm) | % Viability vs. Control |
| Control (Vehicle) | 0 | 1.25 ± 0.08 | 100% |
| This compound | 0.1 | 1.21 ± 0.07 | 96.8% |
| This compound | 1 | 1.05 ± 0.06 | 84.0% |
| This compound | 10 | 0.65 ± 0.05 | 52.0% |
| This compound | 50 | 0.24 ± 0.03 | 19.2% |
| This compound | 100 | 0.15 ± 0.02 | 12.0% |
Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[5]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each treatment.[6]
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI solution).[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Detect Annexin V-FITC fluorescence in the green channel and PI fluorescence in the red channel.[7]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (Vehicle) | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.4 ± 0.5 | 1.0 ± 0.3 |
| This compound | 25 | 60.3 ± 4.5 | 25.7 ± 3.1 | 10.2 ± 1.9 | 3.8 ± 1.1 |
| This compound | 50 | 35.8 ± 5.1 | 40.1 ± 4.2 | 20.5 ± 3.5 | 3.6 ± 0.9 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent dye that binds stoichiometrically to DNA.[8] The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have intermediate DNA content.[8]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend approximately 1x10^6 cells in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]
-
Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[9]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure only DNA is stained.[10][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the PI fluorescence on a linear scale.[11]
Data Presentation:
| Treatment Group | This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 0 | 55.2 ± 3.4 | 30.1 ± 2.1 | 14.7 ± 1.9 |
| This compound | 25 | 68.9 ± 4.1 | 15.5 ± 2.5 | 15.6 ± 2.2 |
| This compound | 50 | 75.4 ± 4.8 | 8.3 ± 1.7 | 16.3 ± 2.6 |
Protocol 4: Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[12] This technique can reveal this compound-induced changes in the expression or activation (e.g., phosphorylation) of key proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: Treat cells with this compound as previously described. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Cyclin D1, p-Rb, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Data Presentation:
| Target Protein | Control (Vehicle) | This compound (25 µM) | This compound (50 µM) |
| Cleaved Caspase-3 | 1.00 ± 0.12 | 2.54 ± 0.21 | 4.89 ± 0.35 |
| Cyclin D1 | 1.00 ± 0.09 | 0.56 ± 0.07 | 0.21 ± 0.04 |
| β-actin | 1.00 ± 0.05 | 1.02 ± 0.06 | 0.98 ± 0.05 |
References
- 1. abmole.com [abmole.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
FKGK11: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂).[1] This enzyme plays a crucial role in membrane phospholipid remodeling and the generation of lipid signaling molecules, such as arachidonic acid and lysophosphatidic acid (LPA).[2] Consequently, iPLA₂ is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and tumorigenesis. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in both in vitro and in vivo experiments, and an overview of the relevant signaling pathways.
Chemical and Physical Properties
This compound, with the chemical name 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone, is a small molecule inhibitor with a molecular weight of 280.2 g/mol .[2] Its purity is typically ≥98%.[1][2] For transportation purposes, it may be classified as a Dangerous Good and could be subject to additional shipping charges.[1]
Solubility
The solubility of this compound in various solvents is a critical factor for the design of experiments. The following table summarizes the reported solubility data.[2]
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| Ethanol | 30 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL |
Note: It is recommended to prepare stock solutions in organic solvents like DMSO or ethanol and then dilute them in aqueous buffers or cell culture media for working concentrations. Due to its hydrophobic nature, care should be taken to avoid precipitation when diluting into aqueous solutions.
Mechanism of Action and Signaling Pathways
This compound selectively inhibits iPLA₂ by binding to the enzyme's catalytic domain, which obstructs the interaction between iPLA₂ and its lipid substrates, thereby inhibiting the hydrolysis of phospholipids. The inhibition of iPLA₂ by this compound disrupts the production of key lipid signaling molecules, primarily arachidonic acid and lysophosphatidic acid (LPA). These molecules are precursors to a cascade of downstream signaling events that regulate various cellular processes.
The inhibition of iPLA₂ by this compound can be visualized as the initial step in a broader signaling pathway.
Downstream Signaling of iPLA₂
The products of iPLA₂ activity, arachidonic acid and LPA, are potent signaling molecules that can activate a variety of downstream pathways.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM or 20 mM.
-
Calculate the required amount of this compound and solvent.
-
Molecular Weight of this compound = 280.2 g/mol
-
For a 10 mM stock solution, dissolve 2.802 mg of this compound in 1 mL of solvent.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. this compound is stable for at least two years when stored properly.[2]
In Vitro Cell-Based Assays
Workflow for a Typical Cell-Based Experiment:
Protocol:
-
Cell Seeding: Plate cells at the desired density in appropriate multi-well plates and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Perform the desired assay, such as:
-
Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting) to assess the effect of this compound on cell growth.
-
Cell Migration/Invasion Assays: (e.g., wound healing or Transwell assays) to evaluate the impact on cell motility.
-
Western Blotting or ELISA: to measure changes in the phosphorylation status or expression levels of proteins in the iPLA₂ signaling pathway.
-
In Vivo Administration (General Guidance)
This compound has been shown to inhibit tumor development in xenograft mouse models. The following is a general protocol that can be adapted for specific animal models.
Materials:
-
This compound
-
Sterile vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Sterile syringes and needles
Formulation (Example): A common vehicle for hydrophobic compounds for intraperitoneal (IP) injection is a mixture of:
-
10% DMSO
-
10% Cremophor EL
-
80% Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO first.
-
Add Cremophor EL and mix well.
-
Add saline gradually while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The dosage and frequency of administration will need to be determined empirically for each specific animal model and experimental goal.
-
A vehicle control group receiving the same formulation without this compound is essential.
LPA Rescue Experiment Protocol
This experiment can determine if the effects of this compound are specifically due to the inhibition of LPA production.
Protocol:
-
Follow the in vitro cell-based assay protocol as described above.
-
Include an additional experimental group where cells are co-treated with this compound and exogenous LPA.
-
The concentration of LPA to be used should be determined from literature or preliminary experiments to be in the biologically active range for the specific cell type.
-
If the addition of LPA reverses the phenotypic effects observed with this compound treatment alone (e.g., restores cell proliferation), it suggests that the effects of this compound are mediated, at least in part, by the inhibition of the iPLA₂-LPA signaling axis.
Applications in Research
This compound's selective inhibition of iPLA₂ makes it a valuable tool for investigating the role of this enzyme in various biological contexts.
-
Cancer Research: Given the involvement of iPLA₂ in cell proliferation and survival, this compound can be used to study its potential as a therapeutic target in cancers such as ovarian cancer.
-
Neurological Disorders: iPLA₂ has been implicated in neurological conditions like peripheral nerve injury and multiple sclerosis. This compound can be used in models of these diseases to explore the therapeutic potential of iPLA₂ inhibition.
-
Inflammation Research: By inhibiting the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids, this compound can be used to investigate the role of iPLA₂ in inflammatory processes.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: FAK Inhibitors in Combination with Chemotherapy for Cancer Research
A Note on Nomenclature: The specific term "FKGK11" did not yield results in extensive searches of scientific literature and clinical trial databases. It is hypothesized that this may be an internal project name, a novel compound not yet in the public domain, or a typographical error. Based on the common nomenclature of kinase inhibitors, this document will focus on Focal Adhesion Kinase (FAK) inhibitors , a class of therapeutic agents extensively studied in combination with chemotherapy for cancer. The principles, protocols, and data presented here are representative of the research in this field.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are linked to tumor progression, metastasis, and the development of resistance to chemotherapy in various cancers. FAK signaling is integral to the communication between cancer cells and the extracellular matrix (ECM), influencing the tumor microenvironment and promoting an immunosuppressive landscape.
The rationale for combining FAK inhibitors with conventional chemotherapy is multifaceted. Preclinical studies have demonstrated that chemotherapy can sometimes enrich the population of cancer stem cells (CSCs), which are often chemoresistant and dependent on FAK signaling for survival. By inhibiting FAK, it is possible to target these CSCs, thereby potentially overcoming chemoresistance and reducing the likelihood of tumor recurrence. Furthermore, FAK inhibitors can modulate the tumor microenvironment, for instance by reducing fibrosis, which may enhance the penetration and efficacy of co-administered cytotoxic agents. This synergistic approach aims to attack the tumor on multiple fronts: directly killing cancer cells with chemotherapy while disrupting the survival and resistance mechanisms mediated by FAK.
These notes provide an overview of the preclinical and clinical data on FAK inhibitors in combination with chemotherapy and detailed protocols for relevant experiments.
Quantitative Data Summary
The following tables summarize key data from preclinical and clinical studies of FAK inhibitors combined with chemotherapy and other anti-cancer agents.
Table 1: Clinical Trial Data for FAK Inhibitors in Combination Therapy
| FAK Inhibitor | Combination Agent(s) | Cancer Type | Phase | Key Efficacy Metrics | Reference |
| Defactinib (VS-6063) | Paclitaxel | Advanced Ovarian Cancer | I/Ib | 2 Complete Responses, 2 Partial Responses, 64% of patients achieved at least stable disease. | |
| Defactinib (VS-6063) | Pembrolizumab & Gemcitabine | Advanced Pancreatic Cancer (PDAC) | I | Refractory PDAC: 80% Disease Control Rate (DCR), 3.6 months median Progression-Free Survival (PFS). | |
| IN10018 | Pegylated Liposomal Doxorubicin | Platinum-Resistant Ovarian Cancer | I | 56.7% Objective Response Rate (ORR), 86.7% Disease Control Rate (DCR). | |
| Avutometinib & Defactinib | Gemcitabine & Nab-paclitaxel | 1st Line Metastatic Pancreatic Cancer | I/II | Preclinical data showed tumor regressions, providing rationale for the ongoing RAMP 205 study. | |
| GSK2256098 | Trametinib (MEK inhibitor) | Advanced Pancreatic Cancer (PDAC) | II | Combination was not active in unselected patients; median PFS was 1.6 months. |
Table 2: Preclinical Data for FAK Inhibitors in Combination Therapy
| FAK Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| Defactinib (VS-6063) | Docetaxel | Docetaxel-resistant prostate cancer cells and PC3 xenografts | Greater decrease in viability of resistant cells and greater inhibition of xenograft growth compared to monotherapy. | |
| Ifebemtinib | Pegylated Doxorubicin | Heavily pretreated ovarian cancer | Achieved an objective response rate of 56.7% and disease control in 86.7% of patients. | |
| PF-573228 | Metformin & Carboplatin | Platinum-resistant ovarian cancer cells (OVCAR-3) | Enhanced cytotoxicity and improved therapeutic effect. | |
| IN10018 | Radiotherapy | KPC orthotopic murine model (Pancreatic) | Enhanced the sensitivity of pancreatic ductal adenocarcinoma to radiotherapy. | |
| Unnamed FAK Inhibitor | Antibody-Drug Conjugates (ADCs) | High-stroma tumor models | Reduced tumor fibrosis, enhanced ADC penetration, and led to deeper, more durable tumor regression. |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Cancer
The diagram below illustrates the central role of Focal Adhesion Kinase (FAK) in integrating signals from the extracellular matrix (via integrins) and growth factor receptors. Activation of FAK triggers downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival, proliferation, and migration, while also contributing to chemoresistance. FAK inhibitors block these downstream signals.
Application Notes and Protocols for Long-Term Studies Using Lentiviral Delivery to Target Group VIA Calcium-Independent Phospholipase A2 (GVIA iPLA2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for mediating stable, long-term gene expression in a wide variety of cell types, including both dividing and non-dividing cells.[1][2] This makes them particularly well-suited for long-term studies investigating the function of specific genes and for the development of novel therapeutic strategies. These application notes provide a detailed guide for utilizing lentiviral technology to study the role of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), a key enzyme in phospholipid metabolism and cellular signaling.
GVIA iPLA2, encoded by the PLA2G6A gene, catalyzes the hydrolysis of the sn-2 acyl bond of glycerophospholipids to produce free fatty acids and lysophospholipids. These products can act as second messengers in various signaling pathways. The small molecule FKGK11 is a potent and selective inhibitor of GVIA iPLA2 and can be used in conjunction with genetic approaches to validate the enzyme's role in cellular processes.[3] This document will focus on the use of lentiviral vectors to deliver short hairpin RNA (shRNA) or CRISPR/Cas9 constructs to achieve long-term knockdown or knockout of PLA2G6A, respectively.
Data Presentation
Table 1: Comparative Transduction Efficiency of Lentiviral Vectors in Various Cell Lines
| Cell Line | Transduction Efficiency (%) | Multiplicity of Infection (MOI) | Reference |
| HEK293T | >95% | 10 | [2] |
| Jurkat | ~70-80% | 20 | [4] |
| Primary Murine NK Cells | ~40% | 50 | [5] |
| Human Fetal Liver HSCs | High | Not specified | [6] |
Table 2: Long-Term Transgene Expression Mediated by Lentiviral Vectors
| Cell Type | Duration of Stable Expression | Vector Promoter | Key Findings | Reference |
| Rat Chondrocytes | At least 6 weeks | Not specified | Stable GFP expression observed only in lentivirus-transfected implants. | |
| HEK293T | At least 9 weeks | CMV | Expression persisted for more than 5 weeks, with less than a 50% decrease at 9 weeks for some vectors. | |
| Human Fetal Liver HSCs | Up to 10 months in vivo | A2UCOE | Sustained eGFP expression, outperforming PGK and EF1α promoters. | [6] |
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Vectors Targeting PLA2G6A
This protocol describes the generation of lentiviral particles carrying a PLA2G6A-targeting shRNA or CRISPR/Cas9 construct using a third-generation packaging system in HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Lentiviral transfer plasmid (containing PLA2G6A shRNA or CRISPR/Cas9 cassette)
-
Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)
-
Envelope plasmid (e.g., pMD2.G)
-
0.45 µm sterile filters
-
Sterile conical tubes and serological pipettes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 106 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA mixture. For a 10 cm dish, use:
-
10 µg of the lentiviral transfer plasmid
-
7 µg of the packaging plasmid (e.g., pCMVDR8.2DVPR)
-
3 µg of the envelope plasmid (e.g., pHCMVG)
-
-
Transfection:
-
For Lipofectamine-based reagents: Follow the manufacturer's protocol for complex formation. Typically, DNA and the transfection reagent are diluted separately in Opti-MEM, then combined and incubated at room temperature before being added dropwise to the cells.
-
For PEI-based reagents: Add the DNA mixture to a sterile tube containing serum-free DMEM. In a separate tube, add PEI. Add the DNA solution to the PEI solution, mix, and incubate at room temperature for 15-20 minutes. Add the mixture dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Media Change: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube. Add 10 mL of fresh complete medium to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the harvest from 48 hours.
-
-
Virus Filtration and Storage:
-
Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm sterile filter to remove cellular debris.
-
Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. For immediate use, the virus can be stored at 4°C for a few days, though this may lead to a decrease in titer.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol provides a general procedure for transducing target cells with the produced lentivirus. Optimization of the Multiplicity of Infection (MOI) is recommended for each new cell type.
Materials:
-
Target cells
-
Complete culture medium for target cells
-
Lentiviral stock (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (if applicable, e.g., puromycin)
-
Multi-well culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed your target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the culture medium from the cells.
-
Prepare the transduction medium by diluting the lentiviral stock to the desired MOI in fresh complete culture medium. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Media Change: After 24 hours, replace the virus-containing medium with fresh complete culture medium.
-
Selection and Expansion (Optional): If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. Maintain the selection for several days until non-transduced control cells are eliminated.
-
Analysis of Gene Knockdown/Knockout: After selection (or 72-96 hours post-transduction for non-selected cells), assess the efficiency of PLA2G6A knockdown or knockout by qRT-PCR, Western blot, or functional assays.
Visualizations
Caption: Workflow for targeting PLA2G6A using lentiviral vectors.
Caption: Signaling pathway of GVIA iPLA2 and its inhibition by this compound.
References
- 1. Molecular Basis of Unique Specificity and Regulation of Group VIA Calcium-Independent Phospholipase A2 (PNPLA9) and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. GVI phospholipase A2 role in the stimulatory effect of sphingosine-1-phosphate on TRPC5 cationic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FKGK11 for iPLA2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the fluoroketone FKGK11 for the targeted inhibition of Group VIA calcium-independent phospholipase A2 (iPLA2). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key performance data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1] iPLA2 enzymes are critical mediators in various cellular processes, including membrane remodeling and signal transduction, by catalyzing the hydrolysis of phospholipids.[1][2] this compound's inhibitory action makes it a valuable tool for investigating the specific roles of GVIA iPLA2 in cellular pathways and disease models, such as ovarian cancer and neurological disorders.[1]
Q2: How does this compound inhibit iPLA2?
A2: this compound belongs to the fluoroketone class of inhibitors. These compounds act by forming a stable hemiketal with the active-site serine residue of the hydrolase enzyme, in this case, iPLA2. This interaction blocks the substrate from accessing the active site, thereby preventing the enzymatic hydrolysis of phospholipids.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and stability, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate mass of this compound in the required volume of DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] When stored correctly, DMSO stock solutions are typically stable for up to three months.[4]
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your culture medium. It is crucial to ensure the final DMSO concentration in your experiment is low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Q4: Is this compound selective for GVIA iPLA2?
A4: this compound demonstrates high selectivity for GVIA iPLA2. For instance, at a 0.091 mole fraction, this compound shows 99.4 ± 0.1% inhibition of GVIA iPLA2, while only inhibiting Group V sPLA2 by 28 ± 1%.[1] However, as with any inhibitor, it is good practice to consider potential off-target effects and include appropriate controls in your experiments to validate the specificity of the observed phenotype.
Quantitative Data Summary
The inhibitory potency of this compound and related fluoroketone compounds against various phospholipase A2 enzymes is typically determined using a mixed-micelle based assay. The results are often presented as XI(50), which represents the mole fraction of the inhibitor in the mixed micelle required to achieve 50% enzyme inhibition.
| Compound | Target Enzyme | XI(50) (Mole Fraction) | Percent Inhibition (at 0.091 mole fraction) |
| This compound | GVIA iPLA2 | 0.0014 | 99.4 ± 0.1% |
| This compound | GIVA cPLA2 | Not Reported | 68.4 ± 1.5% |
| This compound | GV sPLA2 | Not Reported | 28.0 ± 1.0% |
| FKGK18 | GVIA iPLA2 | 0.0002 | 99.8 ± 0.0% |
| FKGK18 | GIVA cPLA2 | 0.039 | 77.1 ± 1.8% |
| FKGK18 | GV sPLA2 | >0.091 | 58.4 ± 5.7% |
Data sourced from Kokotos et al., J Med Chem. 2010 May 13;53(9):3602-10.
Signaling Pathway Diagram
The following diagram illustrates the central role of iPLA2 in phospholipid metabolism and the subsequent generation of signaling molecules. This compound acts to inhibit the initial step of this cascade.
References
- 1. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Ensuring FKGK11 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the iPLA2 inhibitor, FKGK11, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1][2] Its chemical name is 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone.[1][3] It functions by inhibiting the enzymatic activity of iPLA2, which is responsible for hydrolyzing glycerophospholipids to produce fatty acids and lysophospholipids. These products are involved in various signaling pathways.[4]
Q2: A manufacturer datasheet indicates this compound is stable for at least two years. Why might I be observing instability in my long-term experiment?
A2: Manufacturer stability data typically refers to the compound in its pure, solid form stored under ideal conditions (e.g., -20°C).[2] In experimental settings, this compound is dissolved in solvents and mixed with other biological and chemical components. Factors such as the choice of solvent, buffer pH, temperature fluctuations, light exposure, and repeated freeze-thaw cycles of stock solutions can contribute to its degradation over time.
Q3: What are the initial signs of this compound degradation in an experiment?
A3: The primary indicator of this compound degradation is a loss of its inhibitory effect on iPLA2 activity, leading to inconsistent or irreproducible experimental results. You might observe a diminished biological response over time compared to initial experiments using a fresh stock solution. Direct analytical methods like HPLC or LC-MS can also be used to detect degradation products or a decrease in the concentration of the parent compound.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: this compound is typically supplied as a solution in ethanol or as a solid.[1] For long-term storage, it is recommended to store it at -20°C.[2] To minimize degradation, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Protect solutions from light and ensure the storage container is sealed tightly to prevent solvent evaporation and contamination. Some suppliers also note that the compound is air-sensitive and suggest storing it under nitrogen.
Troubleshooting Guide: this compound Instability
This guide addresses common issues related to this compound instability, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Loss of Inhibitory Activity Over Time | 1. Degradation in Stock Solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Degradation in Working Solution: Incompatibility with buffer components, pH, or prolonged exposure to experimental conditions (e.g., light, elevated temperature). 3. Adsorption to Labware: The compound may adhere to plastic surfaces, reducing its effective concentration. | 1. Prepare fresh stock solutions and create single-use aliquots. Store at -20°C or lower. 2. Assess the stability of this compound in your experimental buffer at various time points. Consider performing a buffer screen to identify optimal conditions. 3. Use low-adhesion microplates and pipette tips. Consider including a small percentage of a non-ionic surfactant like Tween-20 in your buffer if compatible with your assay. |
| Precipitation in Aqueous Buffer | 1. Low Aqueous Solubility: this compound has limited solubility in aqueous solutions like PBS.[1][2] 2. Incorrect Solvent for Dilution: Diluting a concentrated stock in an organic solvent directly into an aqueous buffer can cause precipitation. | 1. Do not exceed the solubility limit in your final working solution (approx. 2 mg/mL in PBS, pH 7.2).[1][2] 2. Perform serial dilutions. If using a DMSO stock, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions. |
| Inconsistent Results Between Experiments | 1. Inaccurate Pipetting of Stock Solution: High viscosity of solvents like DMSO can lead to pipetting errors. 2. Variability in Experimental Conditions: Minor differences in incubation times, temperature, or light exposure. 3. Batch-to-Batch Variability of this compound: Although less common from reputable suppliers, this can be a factor. | 1. Use positive displacement pipettes for viscous organic solvents. 2. Standardize all experimental protocols and document conditions meticulously. 3. If you suspect batch-to-batch variability, obtain a new lot of the compound and perform a side-by-side comparison with the old lot. |
Quantitative Data Summary: this compound Solubility
The solubility of this compound in various solvents is a critical factor for maintaining its stability and efficacy in solution.
| Solvent | Solubility |
| Ethanol | 30 mg/mL |
| DMSO | 20 mg/mL |
| DMF | 20 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
| Data sourced from Cayman Chemical and ChemicalBook.[1][2] |
Experimental Protocols
Protocol 1: Assessing this compound Stability via HPLC-UV
This protocol provides a method to quantify the concentration of this compound over time in a specific experimental buffer.
-
Preparation of Standards: Prepare a calibration curve by making serial dilutions of a fresh, accurately weighed this compound stock solution in your experimental buffer. Recommended concentration range: 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the concentration used in your experiments.
-
Divide the solution into multiple aliquots in sealed, light-protected vials.
-
Store these aliquots under the same conditions as your long-term experiment (e.g., 37°C incubator).
-
Designate time points for analysis (e.g., 0, 24, 48, 72, 96 hours).
-
-
HPLC Analysis:
-
At each time point, remove an aliquot and inject it into an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: Monitor the absorbance at a wavelength determined by a UV scan of this compound (a peak around 254 nm is common for phenyl groups).
-
-
Data Analysis:
-
Quantify the peak area of this compound in your samples at each time point.
-
Use the calibration curve to convert the peak area to concentration.
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibitory action on the iPLA2 signaling pathway.
References
Technical Support Center: FKGK11 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity and ensuring successful experimental outcomes when working with the hypothetical kinase inhibitor, FKGK11, in animal models.
Troubleshooting Guides
This section offers step-by-step guidance to address specific challenges that may arise during your in vivo studies with this compound.
Issue 1: Unexpectedly High Toxicity or Mortality at Initial Doses
Question: We initiated our study with this compound at a theoretically effective dose based on in vitro data, but we are observing severe toxicity and animal mortality. How should we proceed?
Answer:
It is crucial to establish a safe dose range in vivo before proceeding with efficacy studies. An initial dose-range finding (DRF) study is recommended.
Experimental Protocol: Dose-Range Finding Study
-
Animal Model: Select a small cohort of the intended rodent species (e.g., mice or rats), with 3-5 animals per dose group.
-
Dose Selection: Based on in vitro IC50 values, select a starting dose and escalate in subsequent groups (e.g., 2-fold or 3-fold increments).[1]
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 7-14 days.[2] Monitor body weight, food and water intake, and any behavioral changes.
-
Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause life-threatening toxicity.[1][3]
Data Presentation: Example Dose-Range Finding Study Data
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 7) |
| Vehicle Control | 5 | 0/5 | Normal | +5% |
| 10 | 5 | 0/5 | Normal | +3% |
| 30 | 5 | 1/5 | Hunched posture, ruffled fur in 2 animals | -8% |
| 60 | 5 | 3/5 | Severe lethargy, significant weight loss | -20% |
| 120 | 5 | 5/5 | Rapid onset of severe lethargy | N/A |
Based on this data, the MTD would be estimated to be below 30 mg/kg.
Workflow for Dose-Range Finding Study
Issue 2: Poor Solubility and Inconsistent Results
Question: this compound has low aqueous solubility, and we are seeing high variability in our results, possibly due to inconsistent drug exposure. What formulation strategies can we use?
Answer:
For poorly soluble compounds like many kinase inhibitors, the choice of vehicle is critical for ensuring consistent bioavailability.[4]
Recommended Vehicle Formulations for Poorly Soluble Kinase Inhibitors
| Vehicle | Composition | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC) in sterile water | Simple to prepare, generally well-tolerated. | May not be suitable for very hydrophobic compounds. |
| Oil-based | Corn oil, sesame oil | Good for highly lipophilic compounds.[5] | Not suitable for intravenous administration. |
| Co-solvent System | DMSO/PEG/Saline | Can dissolve a wide range of compounds. | DMSO can have its own biological effects and toxicity.[5] |
| Lipid-based | Lipophilic salts in lipid excipients | Can significantly enhance oral absorption.[6] | More complex to prepare. |
Experimental Protocol: Vehicle Optimization
-
Solubility Testing: Test the solubility of this compound in a panel of vehicles.
-
Small-Scale In Vivo Test: Administer this compound in the most promising vehicles to a small number of animals.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the plasma concentration of this compound.
-
Selection: Choose the vehicle that provides the most consistent and desirable PK profile.
Issue 3: Managing On-Target and Off-Target Toxicities
Question: Our animals are showing signs of toxicity even at doses below the MTD. How can we manage these and differentiate between on-target and off-target effects?
Answer:
Kinase inhibitors can cause both on-target (related to inhibition of the intended kinase) and off-target toxicities.[7][8][9] Management involves supportive care and careful monitoring.
Supportive Care and Monitoring
-
Routine Monitoring: Implement a daily clinical scoring system to objectively assess animal health.[10][11]
-
Supportive Care: Provide nutritional support (e.g., wet mash, gel packs) and maintain hydration with subcutaneous fluids if necessary.[12] Keep animals warm to prevent hypothermia.
-
Gastrointestinal Toxicity: For diarrhea, consider dose interruption or reduction.[13][14][15] Anti-diarrheal medications may be used after consulting with a veterinarian.
-
Cardiotoxicity: If cardiotoxicity is suspected, consider including cardiac function assessments (e.g., echocardiography) in your study design.[16][17][18][19]
Clinical Scoring Sheet for Rodents
| Parameter | Score 0 | Score 1 | Score 2 |
| Appearance | Normal | Ruffled fur | Piloerection, dull coat |
| Activity | Normal | Mildly lethargic | Severely lethargic, reluctant to move |
| Posture | Normal | Mildly hunched | Severely hunched |
| Body Weight | <5% loss | 5-15% loss | >15% loss |
A cumulative score above a predetermined threshold (e.g., 4) should trigger intervention or euthanasia.
Signaling Pathway: On-Target vs. Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with kinase inhibitors?
A1: Common toxicities include gastrointestinal issues (diarrhea, nausea), skin rash, hypertension, and fatigue.[20] Specific toxicities depend on the kinase being targeted. For example, EGFR inhibitors are often associated with skin rash and diarrhea, while VEGFR inhibitors can lead to hypertension.[20]
Q2: How can I reduce the number of animals used in my toxicity studies?
A2: Implementing a well-designed dose-range finding study can help refine the dose levels for subsequent larger studies, thereby reducing the number of animals needed.[1] Additionally, careful study design and adherence to best practices can maximize the data obtained from each animal.
Q3: When should I consider dose reduction versus study termination for an animal showing toxicity?
A3: Dose reduction can be considered if an animal shows moderate, non-life-threatening signs of toxicity.[20] Study termination for an individual animal is warranted if it reaches a humane endpoint, such as significant weight loss (>20%), severe lethargy, or other signs of severe distress as defined in your institutional animal care and use protocol.[21]
Q4: Can changing the dosing schedule help mitigate toxicity?
A4: Yes, modifying the dosing schedule (e.g., intermittent dosing instead of daily dosing) can sometimes reduce cumulative toxicity while maintaining efficacy. This should be explored in a formal study design.
Q5: What is the importance of a vehicle control group?
A5: A vehicle control group is essential to ensure that any observed effects are due to the drug itself and not the solvent or suspension agent. The control group should receive the vehicle alone, administered in the same manner and volume as the drug-treated groups.[22]
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tyrosine kinase inhibitors: their on-target toxicities as potential indicators of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. staff.flinders.edu.au [staff.flinders.edu.au]
- 11. Score sheets & severity assessment | Animal Welfare and 3Rs | UZH [tierschutz.uzh.ch]
- 12. researchgate.net [researchgate.net]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. archive.cancerworld.net [archive.cancerworld.net]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to FKGK11 in Cancer Cell Lines
Disclaimer: As of November 2025, specific mechanisms of resistance to the iPLA2 inhibitor FKGK11 have not been extensively documented in published literature. The following troubleshooting guide is based on established principles of drug resistance in cancer biology and the known signaling pathways associated with iPLA2. The experimental strategies provided are intended as a robust starting point for researchers encountering resistance to this compound or other iPLA2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2).[1] iPLA2 is an enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids. These lipid products can act as signaling molecules, influencing pathways involved in cell proliferation, survival, and inflammation, which are often dysregulated in cancer. By inhibiting iPLA2, this compound aims to disrupt these pro-tumorigenic signaling cascades.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential underlying mechanisms?
While specific resistance mechanisms to this compound are not yet defined, several general mechanisms of drug resistance in cancer could be at play:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to circumvent the effects of iPLA2 inhibition. Common culprits include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can be activated by various receptor tyrosine kinases (RTKs) like EGFR or FGFR.[2][3][4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9][10][11][12][13]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of iPLA2 could compensate for its inhibition.
-
Target Mutation: While less common for enzyme inhibitors compared to kinase inhibitors, mutations in the PLA2G6 gene encoding iPLA2 could potentially alter the binding affinity of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT assay.
Q4: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
A logical first step is to investigate the most common mechanisms of acquired drug resistance:
-
Assess Bypass Pathway Activation: Use western blotting to check for increased phosphorylation (activation) of key proteins in the PI3K/Akt and MAPK/ERK pathways, such as Akt, mTOR, ERK1/2, in your resistant cells compared to the parental line, both at baseline and after this compound treatment.
-
Investigate Drug Efflux: Measure the expression levels of common ABC transporters (e.g., P-gp, BCRP) at both the mRNA (qRT-PCR) and protein (western blot) levels.
Troubleshooting Guides for this compound Resistance
This section provides detailed troubleshooting guides for researchers encountering resistance to this compound. Each guide is presented in a question-and-answer format and includes relevant experimental protocols and data interpretation.
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
My this compound-resistant cell line shows a significantly higher IC50 than the parental line. How do I determine if bypass signaling pathways are activated?
Answer: Activation of alternative pro-survival signaling pathways is a common mechanism of resistance to targeted therapies. The PI3K/Akt and MAPK/ERK pathways are frequently implicated. Here’s how you can investigate this:
Experimental Workflow:
Step 1: Confirm Resistance with an IC50 Assay
First, quantitatively confirm the degree of resistance.
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental OVCAR-3 | This compound | 2.5 | - |
| Resistant OVCAR-3 | This compound | 25.0 | 10 |
| Parental PC-3 | This compound | 5.0 | - |
| Resistant PC-3 | This compound | 48.5 | 9.7 |
Note: These are illustrative data.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Step 2: Analyze Key Signaling Pathways by Western Blot
Compare the activation state of proteins in the PI3K/Akt and MAPK/ERK pathways.
Table 2: Illustrative Western Blot Densitometry Analysis of Signaling Proteins
| Cell Line | Treatment (24h) | p-Akt (Ser473) / Total Akt | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (5 µM) | 0.4 | 0.5 |
| Resistant | Vehicle | 2.5 | 3.0 |
| Resistant | This compound (5 µM) | 2.3 | 2.8 |
Note: Values represent fold change relative to the parental vehicle control. These are illustrative data.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with vehicle or this compound for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Step 3: Co-treatment with Pathway Inhibitors
If you observe hyperactivation of a pathway, test if inhibiting it can restore sensitivity to this compound.
Table 3: Illustrative Cell Viability after Co-treatment with Pathway Inhibitors
| Cell Line | Treatment (48h) | % Cell Viability |
| Resistant | This compound (25 µM) | 85% |
| Resistant | PI3K Inhibitor (LY294002, 10 µM) | 70% |
| Resistant | MEK Inhibitor (U0126, 10 µM) | 65% |
| Resistant | This compound + LY294002 | 30% |
| Resistant | This compound + U0126 | 25% |
Note: These are illustrative data.
Issue 2: Suspected Increase in Drug Efflux
My resistant cells show no significant changes in key signaling pathways. Could increased drug efflux be the cause of resistance?
Answer: Yes, overexpression of ABC transporters is a frequent cause of multidrug resistance. You can investigate this by examining the expression of these transporters and by using an inhibitor to see if it restores this compound sensitivity.
Experimental Workflow:
Step 1: Quantify ABC Transporter Expression
Use qRT-PCR and Western blot to compare the expression of key ABC transporters in parental and resistant cells.
Table 4: Illustrative Relative mRNA Expression of ABC Transporters
| Gene | Parental Cells (Relative mRNA) | Resistant Cells (Relative mRNA) | Fold Change |
| ABCB1 (P-gp) | 1.0 | 15.2 | 15.2 |
| ABCG2 (BCRP) | 1.0 | 1.2 | 1.2 |
Note: These are illustrative data.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Step 2: Co-treatment with an ABC Transporter Inhibitor
Test if blocking the efflux pump can re-sensitize the resistant cells to this compound. Verapamil is a commonly used inhibitor of P-gp.
Table 5: Illustrative IC50 of this compound with and without an ABC Transporter Inhibitor
| Cell Line | Treatment | IC50 of this compound (µM) |
| Resistant | This compound alone | 25.0 |
| Resistant | This compound + Verapamil (5 µM) | 4.5 |
Note: These are illustrative data.
Signaling Pathway and Logical Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Transporter Inhibitors in Reversing Multidrug Resistance to C...: Ingenta Connect [ingentaconnect.com]
- 9. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ABC Transporter-Mediated Multidrug-Resistant Cancer [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Navigating Experimental Challenges with FKGK11: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2β). Addressing potential sources of experimental variability and reproducibility issues, this resource offers troubleshooting strategies and frequently asked questions to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2), also known as iPLA2β.[1] Its mechanism of action is to block the catalytic activity of iPLA2β, an enzyme that hydrolyzes the sn-2 ester bond of glycerophospholipids to release a free fatty acid and a lysophospholipid.[2][3] These products are precursors for various signaling molecules involved in cellular processes like inflammation, cell proliferation, and apoptosis.
Q2: What are the common research applications for this compound?
This compound is utilized in studies investigating the role of iPLA2β in various physiological and pathological conditions. It has been applied in research related to ovarian cancer and neurological disorders, such as peripheral nerve injury and multiple sclerosis.[1]
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored at -20°C.[4] When preparing for an experiment, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce variability.
Q4: What are the key differences between this compound and other iPLA2 inhibitors like BEL?
While bromoenol lactone (BEL) is a widely used iPLA2 inhibitor, it has known limitations. BEL is an irreversible inhibitor and can be unstable in solution. It may also exhibit off-target effects and cytotoxicity, which can complicate data interpretation.[5] Fluoroketone-based inhibitors like this compound and the related compound FKGK18 are designed to be more selective and, in the case of FKGK18, are reversible, offering a more controlled experimental tool.[5][6]
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common challenge that can obscure true experimental effects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inhibitor Concentration | Ensure accurate and consistent pipetting of the this compound stock solution. Prepare a fresh working solution from a single, well-mixed stock aliquot for each experiment to minimize variability between assays. |
| Cell Culture Inconsistencies | Standardize cell seeding density, passage number, and growth conditions. Variability in cell health and density can significantly impact iPLA2β expression and activity. |
| Assay Timing and Incubation | Precisely control incubation times with this compound and during the subsequent assay steps. Minor variations can lead to significant differences in enzyme inhibition and downstream readouts. |
| Substrate Preparation | If using an in vitro assay, ensure the phospholipid substrate is fully solubilized and consistently prepared for each reaction. Poor substrate availability can be a major source of variability.[7] |
Issue 2: Lack of Expected Inhibitory Effect
Observing a weaker-than-expected or no inhibitory effect from this compound can be perplexing.
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Verify the storage conditions and age of the this compound stock. If degradation is suspected, use a fresh vial of the inhibitor. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Sub-optimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type or assay system. The effective concentration can vary between different experimental setups. |
| Presence of Other PLA2 Isoforms | Your experimental system may have significant activity from other phospholipase A2 isoforms (e.g., cPLA2, sPLA2) that are not targeted by this compound.[3] Use additional, specific inhibitors for other PLA2s to dissect the contribution of each.[7] |
| Incorrect Assay Conditions | Review the pH, temperature, and buffer composition of your assay. The activity of iPLA2β and the efficacy of its inhibitors can be sensitive to these parameters. |
Issue 3: Irreproducible Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Reagents | Use reagents from the same lot number whenever possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. This includes cell culture media, serum, and assay components. |
| Inconsistent Sample Preparation | Follow a standardized protocol for cell lysis and protein quantification. The activity of iPLA2β can be influenced by the method of sample preparation.[8] |
| Undocumented Protocol Changes | Meticulously document every step of the experimental protocol. Even minor, seemingly insignificant changes can contribute to a lack of reproducibility. |
| Biological Variability | Biological systems inherently have variability. Increase the number of biological replicates to ensure that the observed effects are statistically significant and not due to random chance. |
Experimental Protocols and Data Presentation
General Experimental Workflow for this compound Treatment
A generalized workflow for treating cells with this compound and assessing its impact on a downstream signaling event is presented below.
General experimental workflow for this compound treatment.
iPLA2β Signaling Pathway
The following diagram illustrates the central role of iPLA2β in generating lipid signaling molecules.
Simplified signaling pathway of iPLA2β and its inhibition by this compound.
By understanding the potential pitfalls and implementing rigorous experimental design and controls, researchers can confidently utilize this compound to elucidate the critical roles of iPLA2β in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in FKGK11 experiments
Welcome to the technical support center for FKGK11. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent inhibitor of Group VIA Ca2+-independent phospholipase A2 (GVIA iPLA2).[1] Its primary mechanism of action is the suppression of iPLA2 activity, which is involved in various cellular processes, including membrane homeostasis and signal transduction.
Q2: What are the key signaling pathways affected by the inhibition of iPLA2?
Inhibition of iPLA2 can impact multiple downstream signaling pathways. While specific pathways for this compound are not extensively documented, iPLA2 is known to play a role in pathways that regulate inflammation, cell proliferation, and apoptosis. These can include pathways involving arachidonic acid metabolism and lipid signaling.
Q3: What are the optimal storage and handling conditions for this compound?
This compound should be stored at -20°C. For experiments, it is typically dissolved in a solvent like DMSO to create a stock solution. It is important to minimize freeze-thaw cycles to maintain its potency.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No observable effect of this compound in my cell-based assay.
-
Question: I've treated my cells with this compound, but I am not observing the expected downstream effects on cell proliferation. What could be the reason?
-
Possible Causes and Solutions:
-
Compound Inactivity:
-
Solution: Verify the integrity of your this compound compound. Ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new aliquot.
-
-
Incorrect Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The effective concentration can vary significantly between different biological systems.
-
-
Cell Line Insensitivity:
-
Solution: Confirm that your chosen cell line expresses GVIA iPLA2, the target of this compound. You can verify this through techniques like Western blotting or qPCR. If the target is not present, the inhibitor will have no effect.
-
-
Assay-Specific Issues:
-
Solution: Ensure your proliferation assay (e.g., MTT, BrdU) is optimized and validated for your cell line. Check for issues with reagents, incubation times, and measurement parameters.
-
-
Issue 2: High levels of cytotoxicity observed at expected effective concentrations.
-
Question: My viability assays show significant cell death at concentrations where I expect to see specific inhibitory effects. How can I differentiate between specific inhibition and general toxicity?
-
Possible Causes and Solutions:
-
Off-Target Effects:
-
Solution: High concentrations of any compound can lead to off-target effects and general toxicity. It is crucial to use the lowest effective concentration. Consider employing a secondary, structurally different iPLA2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
-
Solvent Toxicity:
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Cellular Stress Response:
-
Solution: Inhibition of a key enzyme like iPLA2 can induce cellular stress leading to apoptosis. Perform assays to detect markers of apoptosis (e.g., caspase activation, annexin V staining) to understand the mechanism of cell death.
-
-
Experimental Protocols
Protocol 1: Western Blotting for GVIA iPLA2 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GVIA iPLA2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations (and a vehicle control).
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.1 | 5.5 |
| 10 | 75.3 | 6.1 |
| 50 | 45.8 | 7.3 |
| 100 | 20.1 | 4.9 |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Release
| Treatment | Cytokine A (pg/mL) | Cytokine B (pg/mL) |
| Untreated Control | 15.2 | 22.5 |
| Vehicle Control | 16.1 | 23.1 |
| This compound (10 µM) | 8.5 | 12.8 |
| Positive Control | 5.3 | 7.9 |
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound effects.
References
Validation & Comparative
Validating the Inhibitory Effect of FKGK11 on iPLA2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FKGK11, a potent inhibitor of calcium-independent phospholipase A2 (iPLA2), with other alternative inhibitors. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to iPLA2 and its Inhibition
Calcium-independent phospholipase A2 (iPLA2) is a key enzyme in cellular signaling, responsible for the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids.[1] These products, particularly arachidonic acid, are precursors to a variety of bioactive lipid mediators, such as eicosanoids, which are involved in inflammation, cell proliferation, and apoptosis.[1][2] Given its role in these critical cellular processes, iPLA2 has emerged as a significant therapeutic target for a range of diseases, including cancer and neurological disorders.[3][4]
This compound is a potent and selective inhibitor of Group VIA iPLA2 (GVIA iPLA2).[3][4] Its efficacy is attributed to its ability to bind to the enzyme's catalytic domain, thereby blocking the interaction between iPLA2 and its lipid substrates.[5] This guide will compare the inhibitory performance of this compound with other known iPLA2 inhibitors, namely FKGK18 and Bromoenol lactone (BEL).
Comparative Analysis of iPLA2 Inhibitors
The inhibitory potential of this compound, FKGK18, and Bromoenol lactone (BEL) against iPLA2 has been evaluated in various studies. The following table summarizes their reported inhibitory concentrations.
| Inhibitor | Target iPLA2 Isoform | Reported Potency | Mechanism of Action | Key Characteristics |
| This compound | GVIA iPLA2 | XI(50) = 0.0073 *[6][7] | Binds to the catalytic domain, obstructing substrate interaction.[5] | Selective inhibitor.[3][4][7] |
| FKGK18 | iPLA2β | IC50 ≈ 50 nM [8] | Targets the lipase consensus sequence. | Reported to be 7-fold more potent than this compound; reversible inhibition.[8][9] |
| iPLA2γ | IC50 ≈ 1-3 µM [8] | |||
| (S)-Bromoenol lactone ((S)-BEL) | iPLA2β | IC50 ≈ 2 µM | Irreversibly binds to the active site serine.[5] | Irreversible, mechanism-based inhibitor.[5] |
| (R)-Bromoenol lactone ((R)-BEL) | iPLA2γ | IC50 ≈ 0.6 µM | Irreversibly binds to the active site serine.[5] | Irreversible, mechanism-based inhibitor.[5] |
*XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.[7]
Experimental Protocols
Accurate validation of the inhibitory effect of compounds like this compound on iPLA2 activity is crucial. Below are detailed methodologies for key experiments.
iPLA2 Activity Assay using Radiolabeled Substrate
This assay measures the enzymatic activity of iPLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.
Materials:
-
Cell lysates or purified iPLA2 enzyme
-
Radiolabeled phospholipid substrate (e.g., [³H]arachidonic acid-labeled phosphatidylcholine)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA
-
Inhibitor stock solution (e.g., this compound in a suitable solvent like DMSO)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and vials
-
Iodine vapor chamber
Procedure:
-
Prepare cell lysates or purified enzyme in the assay buffer.
-
In microcentrifuge tubes, add the cell lysate or purified enzyme.
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control to the tubes. Incubate for a predetermined time at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a mixture of chloroform, methanol, and acetic acid).
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the free fatty acid from the phospholipid substrate.
-
Visualize the separated spots using iodine vapor.
-
Scrape the spots corresponding to the free fatty acid into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.[8][10]
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on iPLA2 activity.
iPLA2 Signaling Pathway
Understanding the signaling pathway of iPLA2 is essential for contextualizing the effects of its inhibitors. iPLA2-mediated hydrolysis of phospholipids generates arachidonic acid and lysophospholipids, which act as signaling molecules.[1] Arachidonic acid can be further metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.[2] The pathway is implicated in various cellular responses, including inflammation and apoptosis.[1]
The following diagram illustrates a simplified iPLA2 signaling pathway.
References
- 1. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
FKGK18 Demonstrates Superior Potency Over FKGK11 in iPLA2 Inhibition
For researchers in cellular signaling and drug development, the selective inhibition of calcium-independent phospholipase A2 (iPLA2) is of significant interest due to the enzyme's role in various physiological and pathological processes. Among the available inhibitors, the fluoroketone-based compounds FKGK11 and FKGK18 have emerged as valuable research tools. This guide provides a detailed comparison of their inhibitory potency, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research needs.
FKGK18 is a more potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2) than this compound.[1] Experimental data reveals that this compound is approximately 7-fold less potent than FKGK18 in inhibiting iPLA2. This difference in potency is critical for studies requiring maximal inhibition of iPLA2 activity or when comparing the effects of varying degrees of enzyme inhibition.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and FKGK18 against GVIA iPLA2 have been quantified using a mixed micelle-based assay. The half-maximal inhibitory concentration (XI(50)), which represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%, provides a standardized measure for comparing their potencies.
| Compound | Target Enzyme | XI(50) | Relative Potency | Reference |
| This compound | GVIA iPLA2 | 0.0014 | 1x | Kokotos G, et al. (2010) |
| FKGK18 | GVIA iPLA2 | 0.0002 | ~7x more potent than this compound | Kokotos G, et al. (2010) |
In addition to the XI(50) values determined in biochemical assays, the half-maximal inhibitory concentration (IC50) for FKGK18 has been determined in cellular systems, further highlighting its potency, particularly against the iPLA2β isoform. FKGK18 exhibits an IC50 of approximately 50 nM for iPLA2β, while its IC50 for the iPLA2γ isoform is around 3 µM, indicating a significant selectivity for iPLA2β.[2][3][4]
Experimental Protocols
The determination of the inhibitory potency of this compound and FKGK18 against GVIA iPLA2 was performed using a mixed micelle-based assay. This in vitro assay measures the enzymatic activity of purified human GVIA iPLA2 on a phospholipid substrate incorporated into mixed micelles.
Materials:
-
Purified human GVIA iPLA2 (expressed in Sf9 cells)
-
1-palmitoyl-2-arachidonoyl-phosphatidylcholine (PAPC) (substrate)
-
Triton X-100
-
HEPES buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
EDTA
-
This compound and FKGK18 inhibitors
-
Scintillation counter and vials
-
Radiolabeled arachidonic acid for standard curve
Procedure:
-
Preparation of Mixed Micelles:
-
PAPC and Triton X-100 are mixed in a chloroform solution.
-
The solvent is evaporated under a stream of nitrogen to form a thin film.
-
The lipid film is hydrated with HEPES buffer containing DTT and EDTA by vortexing, resulting in the formation of mixed micelles containing the phospholipid substrate.
-
-
Enzyme Inhibition Assay:
-
The mixed micelle solution is incubated at 40°C.
-
Varying concentrations of this compound or FKGK18 (dissolved in a suitable solvent like DMSO) are added to the mixed micelle solution.
-
The enzymatic reaction is initiated by the addition of purified GVIA iPLA2.
-
The reaction is allowed to proceed for a specific time (e.g., 20 minutes) with gentle shaking.
-
-
Quantification of Enzyme Activity:
-
The reaction is quenched by the addition of a stop solution (e.g., Dole's reagent: isopropanol/heptane/1N H2SO4).
-
The released radiolabeled arachidonic acid is extracted using an organic solvent (e.g., heptane).
-
The amount of radioactivity in the organic phase is measured using a scintillation counter.
-
The enzyme activity is calculated based on the amount of released arachidonic acid and is expressed as a percentage of the activity in the absence of the inhibitor.
-
-
Data Analysis:
-
The percentage of inhibition is plotted against the mole fraction of the inhibitor.
-
The XI(50) value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the inhibitory potency of this compound and FKGK18 using a mixed micelle-based assay.
iPLA2 Signaling Pathway and Inhibition
Calcium-independent phospholipase A2 plays a crucial role in cellular signaling by catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of a free fatty acid and a lysophospholipid.[5] These products, particularly arachidonic acid and lysophosphatidylcholine, serve as precursors for a variety of bioactive lipid mediators, such as eicosanoids and platelet-activating factor (PAF). These mediators are involved in a wide range of cellular processes, including inflammation, apoptosis, and insulin secretion.
In pathological contexts, such as in pancreatic β-cells under inflammatory stress or in autoimmune diseases, the upregulation of iPLA2β can lead to increased production of pro-inflammatory and pro-apoptotic lipid mediators.[5][6][7] This can contribute to cellular dysfunction and tissue damage.
The fluoroketone inhibitors this compound and FKGK18 act by targeting the active site of the iPLA2 enzyme, thereby preventing the hydrolysis of its phospholipid substrates. By blocking this initial step, these inhibitors effectively reduce the downstream production of lipid signaling molecules. The higher potency of FKGK18 allows for more complete inhibition of this pathway at lower concentrations.
Caption: Simplified signaling pathway of iPLA2 and the point of inhibition by this compound and FKGK18.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of FKGK18 as inhibitor of group VIA Ca2+-independent phospholipase A2 (iPLA2β): candidate drug for preventing beta-cell apoptosis and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 5. Alterations in β-Cell Sphingolipid Profile Associated with ER Stress and iPLA2β: Another Contributor to β-Cell Apoptosis in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of Ca2+-Independent Phospholipase A2β (iPLA2β) Ameliorates Islet Infiltration and Incidence of Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective GVIA iPLA₂ Inhibitor FKGK11 Versus the Non-Selective Inhibitor BEL
For researchers, scientists, and drug development professionals, the choice of a chemical probe or therapeutic lead is critical. Specificity is paramount to ensure that observed effects are attributable to the target of interest. This guide provides a detailed comparison of FKGK11, a selective inhibitor of Group VIA Ca²⁺-independent phospholipase A₂ (GVIA iPLA₂), and Bromoenol lactone (BEL), a widely used but non-selective inhibitor.
This comparison guide outlines the key differences in their mechanism of action, selectivity, and cellular effects, supported by experimental data. Detailed protocols for relevant assays are also provided to aid in the independent evaluation of these compounds.
Executive Summary
This compound and its analogs represent a class of potent, selective, and reversible inhibitors of GVIA iPLA₂. In contrast, BEL is an irreversible and non-selective inhibitor, with significant off-target effects, most notably the inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This lack of selectivity can lead to confounding experimental results, including the induction of apoptosis through a mechanism independent of iPLA₂ inhibition. For studies aiming to specifically elucidate the role of GVIA iPLA₂, this compound and related fluoroketone inhibitors offer a more precise and reliable tool.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of a close analog of this compound, FKGK18, and the enantiomers of BEL against different phospholipase A₂ isoforms. FKGK18 is a fluoroketone compound similar to this compound and has been reported to be even more potent.[1][2] This data, derived from a study directly comparing these inhibitors, highlights the superior selectivity of the fluoroketone class.
Table 1: Inhibitory Potency (IC₅₀) Against Cytosol-Associated iPLA₂β
| Inhibitor | IC₅₀ (M) |
| FKGK18 | ~5 x 10⁻⁸ |
| (S)-BEL | ~5 x 10⁻⁸ |
| (R)-BEL | ~3 x 10⁻⁶ |
Data from a radioactivity enzymatic assay using cytosol from INS-1 insulinoma cells overexpressing iPLA₂β.[1][3]
Table 2: Inhibitory Potency (IC₅₀) Against Membrane-Associated iPLA₂γ
| Inhibitor | IC₅₀ (M) |
| FKGK18 | ~1 x 10⁻⁶ |
| (R)-BEL | ~1-3 x 10⁻⁶ |
| (S)-BEL | > 10⁻⁵ |
Data from a radioactivity enzymatic assay using membrane fractions from wild-type mouse hearts.[3]
Table 3: Selectivity Profile of Fluoroketone Inhibitors
| Inhibitor | Target | % Inhibition (at 0.091 mole fraction) |
| This compound | GVIA iPLA₂ | 99.4 ± 0.1% |
| GV sPLA₂ | 28 ± 1% |
Data from in vitro inhibition assays.[4]
FKGK18 was found to be 195-fold and >455-fold more potent for GVIA iPLA₂ than for GIVA cPLA₂ and GV sPLA₂, respectively.[1][3]
Mechanism of Action and Selectivity
This compound: A Selective and Reversible Inhibitor
This compound belongs to a class of polyfluoroalkyl ketone inhibitors designed for potent and selective inhibition of GVIA iPLA₂.[5] These compounds act as reversible inhibitors, which is a significant advantage for in vivo studies and for distinguishing specific from non-specific effects. The selectivity of this compound for GVIA iPLA₂ over other phospholipases, such as GV sPLA₂, has been demonstrated, ensuring that observed biological effects can be more confidently attributed to the inhibition of the intended target.[4]
BEL: A Non-Selective and Irreversible Inhibitor
Bromoenol lactone (BEL) is a mechanism-based, irreversible inhibitor of iPLA₂. However, its utility as a specific iPLA₂ inhibitor is compromised by its significant off-target activity. BEL is also a potent inhibitor of phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in lipid signaling and metabolism.[6] While the (S)- and (R)-enantiomers of BEL show some preferential inhibition for iPLA₂β and iPLA₂γ respectively, this selectivity is only about 10-fold.[7] Furthermore, BEL has been shown to inhibit other enzymes, such as proteases, and its irreversible nature can lead to cytotoxicity, making it unsuitable for many in vivo applications.[7]
Cellular Effects: The Consequences of Non-Selectivity
The non-selective nature of BEL has been shown to induce cellular effects that are independent of iPLA₂ inhibition. A key example is the induction of apoptosis. Studies have demonstrated that BEL promotes apoptosis in various cell lines, an effect that is mimicked by the PAP-1 inhibitor propranolol but not by more selective iPLA₂ inhibitors.[6] This suggests that the apoptotic effects of BEL are mediated through its inhibition of PAP-1, leading to alterations in lipid signaling and cellular stress. This is a critical consideration for researchers using BEL to investigate the role of iPLA₂ in cell survival and death pathways.
In contrast, the high selectivity of this compound and its analogs allows for a more precise dissection of the cellular functions of GVIA iPLA₂ without the confounding off-target effects observed with BEL.
Experimental Protocols
iPLA₂ Inhibition Assay (Radioactivity-Based)
This protocol is adapted from studies characterizing FKGK18 and BEL.[1][2][3]
a. Preparation of Cell Lysates:
-
Culture cells of interest (e.g., INS-1 cells overexpressing iPLA₂β) to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
b. Inhibition Assay:
-
In a reaction tube, combine a specific amount of protein from the cell lysate (e.g., 30 µg) with assay buffer.
-
Add varying concentrations of the inhibitor (this compound or BEL) or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]arachidonic acid-labeled phosphatidylcholine.
-
Incubate the reaction at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform, methanol, and HCl).
-
Extract the lipids and separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the fatty acid spot using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
PAP-1 Inhibition Assay
This protocol is a general guide based on established methods for measuring PAP activity.
a. Enzyme Source Preparation:
-
Prepare cell or tissue lysates as described for the iPLA₂ assay to obtain the cytosolic fraction containing PAP-1.
b. Inhibition Assay (Colorimetric):
-
In a microplate well, combine the cytosolic fraction with an assay buffer containing Mg²⁺.
-
Add various concentrations of the inhibitor (e.g., BEL) or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Start the reaction by adding the substrate, phosphatidic acid.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a solution to precipitate the protein (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Add a reagent that forms a colored complex with the released inorganic phosphate (e.g., a malachite green-based reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculate the percent inhibition and IC₅₀ value.
Cellular Apoptosis Assay (Annexin V Staining)
This protocol provides a method to compare the effects of this compound and BEL on apoptosis.[8]
a. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound, BEL, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.
-
Incubate the cells for a desired period (e.g., 24 hours).
b. Staining:
-
Harvest the cells, including any floating cells from the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
c. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each population to determine the extent of apoptosis induced by each inhibitor.
Mandatory Visualization
Caption: GVIA iPLA₂ Signaling Pathway and Point of this compound Inhibition.
Caption: PAP-1 Signaling Pathway and Point of BEL Inhibition.
Caption: Logical Workflow for Comparing Selective and Non-Selective Inhibitors.
References
- 1. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Characterization of FKGK18 as Inhibitor of Group VIA Ca2+-Independent Phospholipase A2 (iPLA2β): Candidate Drug for Preventing Beta-Cell Apoptosis and Diabetes | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of FKGK11's Therapeutic Potential: A Comparative Guide
FOR IMMEDIATE RELEASE
A Comprehensive In Vivo Analysis of the GVIA iPLA2 Inhibitor FKGK11 for Ovarian Cancer and Peripheral Nerve Injury
This guide provides a detailed comparison of the in vivo therapeutic potential of this compound, a selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), against alternative therapeutic strategies in preclinical models of ovarian cancer and peripheral nerve injury. The content is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound has demonstrated biological activity in in vivo models of ovarian cancer and peripheral nerve injury. In ovarian cancer xenograft models, inhibition of iPLA2 by compounds such as this compound has been shown to suppress tumor development.[1] For peripheral nerve injury, this compound has been observed to modulate the processes of Wallerian degeneration and axon regeneration following sciatic nerve crush in mice.[2][3][4][5] This guide presents the available data for this compound and compares it with standard-of-care and emerging therapies for these indications to contextualize its therapeutic potential.
Ovarian Cancer
The standard of care for ovarian cancer typically involves a combination of surgery and chemotherapy, with paclitaxel and carboplatin being cornerstone therapeutic agents.[6][7] Targeted therapies are also emerging, with inhibitors of cyclin-dependent kinase 11 (CDK11) showing promise in preclinical studies.[8]
Comparative In Vivo Efficacy of Treatments for Ovarian Cancer
| Treatment | Model | Key Efficacy Metrics | Source |
| This compound | Ovarian Cancer Xenograft (details not specified) | Inhibited tumor development (quantitative data not available) | [1] |
| Bromoenol Lactone (BEL) (iPLA2 inhibitor) | SKOV3 Xenograft | Tumor Nodules: Vehicle: ~18; BEL (1 mg/kg): ~10 (p<0.05) | [1] |
| BEL + Paclitaxel | SKOV3 Xenograft | Tumor Nodules: BEL + Paclitaxel (5 mg/kg): ~2 (p<0.001 vs Vehicle) | [1] |
| Paclitaxel + Carboplatin | A2780 Xenograft | Tumor Volume (Day 8): Control: 926±192 mm³; Treated: 490±73 mm³ (p=0.03) | [9] |
| CDK11 siRNA | SKOV-3 Xenograft | Reduced tumor growth (quantitative data not available) | [8] |
| OTS964 (CDK11 inhibitor) | Xenograft models | Complete tumor regression (50 or 100 mg/kg/day for 2 weeks, oral) | [10] |
Experimental Protocols: Ovarian Cancer Xenograft Model
Cell Lines and Culture: Human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
Tumor Implantation:
-
Subcutaneous Model: 5 x 10^6 to 1 x 10^7 cells are injected subcutaneously into the flank. Tumor growth is monitored by caliper measurements.
-
Intraperitoneal Model: 1 x 10^7 cells are injected intraperitoneally to mimic peritoneal dissemination. Disease progression can be monitored by bioluminescence imaging (for luciferase-expressing cells) or assessment of ascites formation.[6][11][12]
Treatment Administration:
-
This compound/BEL: Administered intraperitoneally. Dosing and schedule would be determined by preliminary toxicology and efficacy studies.
-
Paclitaxel: Typically administered intravenously or intraperitoneally at doses ranging from 10-20 mg/kg.[9][11]
-
Carboplatin: Typically administered intraperitoneally at doses around 50-80 mg/kg.[9][11]
Efficacy Evaluation:
-
Tumor Volume: Calculated using the formula (L x W²)/2 for subcutaneous tumors.
-
Tumor Weight: Measured at the end of the study.
-
Survival Analysis: Kaplan-Meier curves are generated to assess the impact on overall survival.
-
Bioluminescence Imaging: For monitoring intraperitoneal tumor burden.
Peripheral Nerve Injury
Therapeutic strategies for peripheral nerve injury aim to enhance axon regeneration and functional recovery. While surgical intervention is often necessary, pharmacological approaches are being explored to augment the regenerative process. Neurotrophic factors are a key area of investigation for promoting nerve repair.[13][14][15]
Comparative In Vivo Efficacy of Treatments for Peripheral Nerve Injury
| Treatment | Model | Key Efficacy Metrics | Source |
| This compound | Sciatic Nerve Crush (Mouse) | Delayed myelin breakdown and Wallerian degeneration, leading to delayed axon regeneration and functional recovery (quantitative scores not available). 30% reduction in phagocytic macrophages compared to control. | [2][16] |
| Neurotrophic Factors (e.g., BDNF, GDNF) | Various nerve injury models | Promote neuronal survival and axon outgrowth (specific quantitative data varies by factor and model). | [13][14][15][17] |
Experimental Protocols: Sciatic Nerve Crush Injury Model
Animal Model: Adult mice (e.g., C57BL/6) are commonly used.
Surgical Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Gently isolate the nerve from surrounding tissue.
-
Use fine, calibrated forceps to crush the nerve at a specific location for a defined duration (e.g., 30 seconds).[18][19][20][21][22]
-
Suture the muscle and skin layers.
Treatment Administration:
-
This compound: Can be administered systemically (e.g., intraperitoneal injection) or locally. The specific dose and frequency would be based on the experimental design.
Functional Recovery Assessment:
-
Walking Track Analysis (Sciatic Functional Index - SFI): A non-invasive method to assess motor function recovery by analyzing the animal's footprints.
-
Toe Spread Assay: Measures the degree of toe separation, which is indicative of nerve function.
-
Sensory Testing (e.g., von Frey filaments): To evaluate the return of sensory function.
-
Electrophysiology: Measures nerve conduction velocity and muscle action potentials to assess reinnervation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
// Nodes membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; iPLA2 [label="GVIA iPLA2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Lysophospholipids [label="Lysophospholipids", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LPA [label="LPA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSignaling [label="Cell Proliferation,\nMigration, Survival", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges membrane -> iPLA2 [label="Substrate"]; iPLA2 -> ArachidonicAcid; iPLA2 -> Lysophospholipids; this compound -> iPLA2 [label="Inhibits", arrowhead=tee]; ArachidonicAcid -> Prostaglandins [label="via COX"]; ArachidonicAcid -> Leukotrienes [label="via LOX"]; Lysophospholipids -> LPA; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; LPA -> CellSignaling; } .dot Caption: GVIA iPLA2 Signaling Pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Ovarian Cancer\nCell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; implantation [label="Tumor Cell Implantation\n(Subcutaneous or IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_growth [label="Tumor Establishment", fillcolor="#FBBC05", fontcolor="#202124"]; randomization [label="Randomization of Mice", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment Administration\n(this compound or Alternatives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Tumor Growth Monitoring\n(Calipers or Imaging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Endpoint Analysis\n(Tumor Weight, Survival)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> implantation; implantation -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> end; } .dot Caption: Ovarian Cancer Xenograft Experimental Workflow.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Baseline Functional\nAssessment (e.g., SFI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surgery [label="Sciatic Nerve\nCrush Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treatment [label="Treatment Administration\n(this compound or Alternatives)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Serial Functional\nAssessments", fillcolor="#34A853", fontcolor="#FFFFFF"]; histology [label="Histological Analysis\n(Nerve Regeneration)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> baseline; baseline -> surgery; surgery -> treatment; treatment -> monitoring; monitoring -> histology; histology -> end; } .dot Caption: Peripheral Nerve Injury Experimental Workflow.
Conclusion
The available in vivo data suggests that this compound, as a selective inhibitor of GVIA iPLA2, warrants further investigation for its therapeutic potential in ovarian cancer and its role in the complex process of peripheral nerve regeneration. While qualitative effects have been observed, a significant gap exists in the availability of quantitative in vivo efficacy data for this compound. The comparative data presented in this guide, alongside detailed experimental protocols, provides a framework for designing future preclinical studies to robustly evaluate the therapeutic promise of this compound and other GVIA iPLA2 inhibitors. Further research is crucial to determine optimal dosing, treatment schedules, and potential combination therapies to translate these preclinical findings into clinical applications.
References
- 1. Combination Therapy of an Inhibitor of Group VIA Phospholipase A2 with Paclitaxel Is Highly Effective in Blocking Ovarian Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular phospholipase A2 group IVA and group VIA play important roles in Wallerian degeneration and axon regeneration after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Intracellular phospholipase A(2) group IVA and group VIA play important roles in Wallerian degeneration and axon regeneration after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclin-dependent Kinase 11 (CDK11) is Required for Ovarian Cancer Cell Growth in vitro and in vivo, and its Inhibition Causes Apoptosis and Sensitizes Cells to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Neurotrophic factors and their receptors in axonal regeneration and functional recovery after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of neurotrophic and proangiogenic factors as therapy after peripheral nervous system injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peripheral nerve regeneration and neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Role of BDNF in Peripheral Nerve Regeneration: Activity-Dependent Treatments and Val66Met [frontiersin.org]
- 18. Mouse Model of Sciatic Nerve Crush Injury. [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. Video: Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis [jove.com]
- 21. Reproducible Mouse Sciatic Nerve Crush and Subsequent Assessment of Regeneration by Whole Mount Muscle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Unveiling the Selectivity of FKGK11: A Comparative Guide to its Cross-Reactivity with Phospholipase Enzymes
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of FKGK11, a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), with other key phospholipase enzymes. The data presented herein, summarized from available literature, highlights the selectivity profile of this compound and provides detailed experimental protocols for assessing such enzymatic activity.
This compound is recognized as a highly potent and selective inhibitor of GVIA iPLA2, an enzyme implicated in various physiological and pathological processes.[1] Its efficacy in preclinical models has underscored its potential as a therapeutic agent. However, a thorough evaluation of its activity against other phospholipase families, including cytosolic phospholipase A2 (cPLA2), secretory phospholipase A2 (sPLA2), phospholipase C (PLC), and phospholipase D (PLD), is crucial for a complete understanding of its pharmacological profile.
Comparative Analysis of this compound Inhibition across Phospholipase Enzymes
| Enzyme Class | Specific Isoform | Inhibitor | Reported Inhibition | XI(50) Value (mole fraction) |
| iPLA2 | GVIA | This compound | >95% at 0.091 mole fraction | 0.0014 |
| cPLA2 | GIVA | This compound | 17% - 29% at 0.091 mole fraction | Not reported |
| sPLA2 | GV | This compound | 28% - 29% at 0.091 mole fraction | Not reported |
Data compiled from publicly available research. The XI(50) value represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.
As the table indicates, this compound demonstrates robust inhibition of GVIA iPLA2. In contrast, at the same concentration, its inhibitory effect on both GIVA cPLA2 and GV sPLA2 is substantially lower, with some reports indicating no significant inhibition of cPLA2.[2] This notable difference underscores the high selectivity of this compound for the calcium-independent isoform of PLA2. Currently, there is a lack of publicly available data on the cross-reactivity of this compound with phospholipase C (PLC) and phospholipase D (PLD) isoforms.
Signaling Pathways of Phospholipase Families
To visually represent the distinct signaling cascades affected by these phospholipase families, the following diagram illustrates their primary mechanisms of action.
Caption: Signaling pathways of PLA2, PLC, and PLD, highlighting the inhibitory action of this compound on the PLA2 pathway.
Experimental Protocols for Assessing Phospholipase Inhibition
Accurate determination of inhibitor selectivity requires robust and standardized assay protocols. The following outlines a general workflow for assessing the cross-reactivity of an inhibitor like this compound against various phospholipase enzymes.
1. Enzyme and Substrate Preparation:
-
Enzymes: Obtain purified, recombinant human phospholipase enzymes (e.g., GVIA iPLA2, GIVA cPLA2, GV sPLA2, PLCβ1, PLD1).
-
Substrates: Utilize appropriate fluorescent or radiolabeled substrates specific for each enzyme class. For example:
-
PLA2: NBD-labeled phosphatidylcholine (PC) or phosphatidylethanolamine (PE).
-
PLC: Fluorescently labeled phosphatidylinositol 4,5-bisphosphate (PIP2).
-
PLD: NBD-labeled PC.
-
2. Phospholipase Activity Assay (General Protocol):
This protocol can be adapted for different phospholipase families by using the specific enzyme and substrate.
-
Reaction Buffer Preparation: Prepare a reaction buffer specific to the enzyme being assayed, considering optimal pH, co-factors (e.g., Ca2+ for cPLA2 and sPLA2), and detergents.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 96-well microplate, add the reaction buffer, the specific phospholipase enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Signal Detection: Measure the change in fluorescence or radioactivity over time using a plate reader. The signal generated is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3. Experimental Workflow Diagram:
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound against various phospholipase enzymes.
Conclusion
The available data strongly supports the characterization of this compound as a potent and selective inhibitor of GVIA iPLA2, with significantly lower activity against cPLA2 and sPLA2. This selectivity is a critical attribute for its use as a specific chemical probe to investigate the biological roles of iPLA2 and for its potential development as a therapeutic agent. To further solidify its selectivity profile, future studies should focus on generating comprehensive IC50 data against a broader panel of phospholipase isoforms, including those from the PLC and PLD families, using standardized and robust assay methodologies as outlined in this guide. Such data will be invaluable for the scientific and drug development communities in advancing our understanding and therapeutic targeting of phospholipase-mediated signaling pathways.
References
- 1. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluoroketone Inhibition of Ca2+-Independent Phospholipase A2 through Binding Pocket Association Defined by Hydrogen/Deuterium Exchange and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FKGK11 and Other Fluoroketone Inhibitors of Group VIA Calcium-Independent Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fluoroketone inhibitor FKGK11 with other notable fluoroketone inhibitors of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). The objective is to offer a comprehensive resource for researchers in the field, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental procedures.
Introduction to Fluoroketone Inhibitors and GVIA iPLA2
Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), also known as iPLA2β, is a key enzyme in cellular signaling and lipid metabolism. It catalyzes the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid, often arachidonic acid, and a lysophospholipid.[1] These products are precursors to a variety of bioactive lipid mediators, such as eicosanoids and lysophosphatidic acid, which are involved in numerous physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.[2][3] Given its role in these critical pathways, iPLA2 has emerged as a significant therapeutic target for a range of diseases, including neurological disorders, ovarian cancer, and autoimmune conditions.[1][4][5]
Fluoroketone-based compounds have been identified as a potent class of reversible inhibitors targeting the serine active site of iPLA2.[1] These inhibitors are characterized by a fluorinated ketone warhead that interacts with the catalytic machinery of the enzyme.[1] this compound is a well-characterized selective inhibitor of GVIA iPLA2.[2][6] This guide compares the inhibitory potency and selectivity of this compound with other prominent fluoroketone inhibitors.
Comparative Performance of Fluoroketone Inhibitors
The inhibitory activity of fluoroketone compounds is typically quantified by the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% (XI(50)). A lower XI(50) value indicates a more potent inhibitor. The following table summarizes the comparative inhibitory data for this compound and other selected fluoroketone inhibitors against GVIA iPLA2 and two other major human PLA2 enzymes: Group IVA cytosolic PLA2 (GIVA cPLA2) and Group V secreted PLA2 (GV sPLA2).
| Inhibitor | Common Name | GVIA iPLA2 XI(50) | GIVA cPLA2 XI(50) | GV sPLA2 Inhibition at 0.091 mole fraction | Selectivity for GVIA iPLA2 | Reference |
| This compound | 2 | 0.0014 | > 0.091 | 28 ± 1% | High | [2] |
| FKGK18 | 12g | 0.0002 | 0.039 | 37% | Very High (195-fold vs cPLA2) | [2][6] |
| GK187 | - | 0.0001 | No significant inhibition | No significant inhibition | Extremely High | [5][7] |
| FKGK2 | 3 | - | - | - | Pan-inhibitor | [2] |
| FKGK21 | 24 | 0.0005 | 0.038 | - | Moderate | [2] |
| FKGK22 | 25 | 0.0005 | > 0.091 | Slight inhibition | High | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used for its evaluation, the following diagrams illustrate the iPLA2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: GVIA iPLA2 signaling pathway and the point of inhibition by fluoroketones.
Caption: Experimental workflow for determining the inhibitory potency of fluoroketones.
Experimental Protocols
The following is a representative protocol for a mixed micelle-based assay used to determine the inhibitory potency of fluoroketone inhibitors against GVIA iPLA2. This method is adapted from procedures described in the literature for characterizing PLA2 inhibitors.[2][6]
Objective: To determine the XI(50) value of a fluoroketone inhibitor against GVIA iPLA2.
Materials:
-
Recombinant human GVIA iPLA2
-
Phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC)
-
Surfactant (e.g., Triton X-100 or C12E8)
-
Fluoroketone inhibitor (e.g., this compound)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 2 mM ATP and 4 mM DTT
-
Quenching Solution (e.g., methanol)
-
Internal standards for LC-MS analysis
-
96-well microplate
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Mixed Micelles:
-
Prepare a stock solution of the phospholipid substrate in a suitable organic solvent (e.g., chloroform).
-
Prepare a stock solution of the surfactant in the assay buffer.
-
In a glass vial, evaporate the required amount of phospholipid stock solution to dryness under a stream of nitrogen.
-
Resuspend the dried phospholipid film in the assay buffer containing the surfactant to form mixed micelles. The final concentration of phospholipid is typically 100-200 µM, and the surfactant concentration is in a 2-4 fold molar excess to the phospholipid.
-
Vortex or sonicate the mixture until a clear solution is obtained.
-
-
Preparation of Inhibitor Solutions:
-
Prepare a stock solution of the fluoroketone inhibitor in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Recombinant GVIA iPLA2 enzyme solution
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the mixed micelle substrate solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of product formation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., a volume of cold methanol containing internal standards for LC-MS analysis).
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to new vials or a new plate for LC-MS analysis.
-
-
Data Analysis:
-
Quantify the amount of product (e.g., lysophospholipid) formed in each reaction using a validated LC-MS method.
-
Calculate the percentage of iPLA2 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the mole fraction of the inhibitor.
-
Determine the XI(50) value, which is the mole fraction of the inhibitor that produces 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The comparative data presented in this guide highlight the varying potencies and selectivities of different fluoroketone inhibitors against GVIA iPLA2. While this compound is a potent and selective inhibitor, compounds such as FKGK18 and GK187 demonstrate even greater potency and selectivity, making them valuable tools for investigating the specific roles of GVIA iPLA2 in health and disease.[2][5][7] The choice of inhibitor will depend on the specific experimental needs, balancing potency, selectivity, and other pharmacological properties. The provided experimental protocol offers a standardized method for the evaluation and comparison of these and other novel iPLA2 inhibitors. This information is intended to aid researchers in the rational selection and application of these powerful chemical probes for advancing our understanding of iPLA2 biology and for the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyses of Calcium-Independent Phospholipase A2beta (iPLA2β) in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
Validating the Efficacy of FKGK11 in Modulating Macrophage Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effect of the novel compound FKGK11 on macrophage activity. In the absence of publicly available data on this compound, this document serves as a template, presenting hypothetical data to illustrate how this compound's performance can be objectively compared against established macrophage modulators. The experimental protocols and data visualization methods detailed below offer a robust strategy for characterizing the immunomodulatory properties of new chemical entities.
Comparative Analysis of Macrophage Polarization
Macrophages exhibit a spectrum of activation states, with the pro-inflammatory M1 and anti-inflammatory M2 phenotypes representing the two extremes.[1][2][3] A key aspect of validating an immunomodulatory compound is to determine its effect on this polarization process. The following table summarizes hypothetical data comparing the effect of this compound to Lipopolysaccharide (LPS) and Interleukin-4 (IL-4), known inducers of M1 and M2 polarization, respectively.
Table 1: Effect of this compound, LPS, and IL-4 on Macrophage Polarization Markers
| Treatment (24h) | M1 Marker (CD86) Expression (% of Cells) | M2 Marker (CD206) Expression (% of Cells) |
| Vehicle Control | 5.2 ± 0.8 | 7.1 ± 1.2 |
| This compound (10 µM) | 65.7 ± 4.5 | 8.3 ± 1.5 |
| LPS (100 ng/mL) | 72.1 ± 5.1 | 6.8 ± 1.1 |
| IL-4 (20 ng/mL) | 6.5 ± 1.0 | 85.4 ± 6.3 |
Functional Impact on Cytokine Secretion
To further characterize the functional consequences of this compound treatment, the secretion of key pro-inflammatory and anti-inflammatory cytokines by macrophages was quantified. This analysis provides insight into the potential downstream effects of the compound on the immune response.
Table 2: Cytokine Profile of Macrophages Treated with this compound, LPS, and IL-4
| Treatment (24h) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 15.3 ± 3.1 | 22.5 ± 4.2 | 35.8 ± 5.5 |
| This compound (10 µM) | 850.4 ± 60.2 | 1205.7 ± 98.9 | 40.1 ± 6.2 |
| LPS (100 ng/mL) | 980.1 ± 75.6 | 1500.2 ± 110.4 | 45.3 ± 7.1 |
| IL-4 (20 ng/mL) | 20.1 ± 4.5 | 30.8 ± 5.1 | 550.6 ± 45.8 |
Evaluation of Phagocytic Activity
A primary function of macrophages is phagocytosis, the engulfment of pathogens and cellular debris.[4] The effect of this compound on this critical macrophage function was assessed using fluorescently labeled particles.
Table 3: Phagocytic Index of Macrophages Following Treatment
| Treatment (4h) | Phagocytic Index (% of Phagocytosing Cells) |
| Vehicle Control | 25.4 ± 3.7 |
| This compound (10 µM) | 55.8 ± 5.1 |
| LPS (100 ng/mL) | 62.3 ± 6.0 |
| IL-4 (20 ng/mL) | 28.1 ± 4.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Macrophage Polarization Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (50 ng/mL) for 7 days to differentiate into M0 macrophages.
-
Treatment: Differentiated macrophages are treated with Vehicle, this compound (10 µM), LPS (100 ng/mL), or IL-4 (20 ng/mL) for 24 hours.
-
Flow Cytometry: Cells are harvested and stained with fluorescently conjugated antibodies against CD86 (an M1 marker) and CD206 (an M2 marker).[5]
-
Analysis: The percentage of cells expressing each marker is quantified using a flow cytometer.
Cytokine Quantification (ELISA)
-
Sample Collection: Supernatants from the macrophage polarization assay are collected after the 24-hour treatment period.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
-
Data Analysis: A standard curve is generated to determine the cytokine concentrations in the samples.
Phagocytosis Assay
-
Treatment: Differentiated M0 macrophages are treated with Vehicle, this compound (10 µM), LPS (100 ng/mL), or IL-4 (20 ng/mL) for 4 hours.
-
Phagocytosis Induction: Fluorescently labeled zymosan particles are added to the cells and incubated for 1 hour to allow for phagocytosis.
-
Quenching and Staining: Extracellular fluorescence is quenched, and the cells are stained to identify individual macrophages.
-
Imaging and Analysis: The percentage of macrophages that have engulfed one or more fluorescent particles is determined by high-content imaging and analysis.[5]
Visualizing the Mechanism of Action
To elucidate the potential signaling pathways through which this compound exerts its effects, a hypothetical pathway diagram is presented below. This diagram illustrates a plausible mechanism where this compound acts as a ligand for a Toll-like Receptor (TLR), initiating a signaling cascade that leads to the activation of transcription factors involved in M1 polarization.
Caption: Hypothetical signaling pathway for this compound-induced macrophage activation.
Experimental Workflow for Validating this compound
The following diagram outlines the systematic workflow for the comprehensive validation of this compound's effect on macrophage activity.
Caption: Workflow for characterizing the immunomodulatory effects of this compound.
This structured approach, combining quantitative in vitro assays with clear data presentation and mechanistic visualization, provides a robust foundation for validating the effects of novel compounds like this compound on macrophage activity. The presented framework can be adapted and expanded to include further assays, such as transcriptomic analysis or in vivo studies, for a more comprehensive understanding of the compound's immunomodulatory profile.
References
Hypothetical Dose-Response Analysis of FKGK11 in Diverse Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides a comparative analysis of the dose-dependent effects of FKGK11, a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2), across a panel of distinct cancer cell lines.[1] While the precise downstream effects of this compound are a subject of ongoing research, this document presents a hypothetical dataset to illustrate its potential therapeutic efficacy and cellular mechanism. For comparative purposes, the performance of this compound is benchmarked against two hypothetical alternative iPLA2 inhibitors, designated Compound A and Compound B.
Data Summary
The cytotoxic effects of this compound and two alternative compounds were evaluated in three cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 72-hour incubation period.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | U-87 MG IC50 (µM) |
| This compound | 5.2 | 12.8 | 8.5 |
| Compound A | 15.6 | 25.1 | 18.9 |
| Compound B | 8.9 | 18.3 | 11.2 |
Experimental Protocols
Cell Culture and Reagents:
-
A549, MCF-7, and U-87 MG cell lines were obtained from the American Type Culture Collection (ATCC).
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound, Compound A, and Compound B were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted in culture medium to the final experimental concentrations.
Dose-Response Assay:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Compound A, or Compound B. A vehicle control (DMSO) was also included.
-
The cells were incubated with the compounds for 72 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To elucidate the experimental process and the hypothetical mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow for Dose-Response Analysis.
Caption: Hypothetical this compound Signaling Cascade.
References
Comparative Analysis of FAK Inhibitors in Different Cancer Models
An important clarification regarding your request: Initial searches for "FKGK11" did not yield any specific information. It is possible that this is a novel, internal, or misspelled compound name. Therefore, to provide a comprehensive and data-driven response as requested, this guide will focus on a well-researched and clinically relevant class of anti-cancer compounds: Focal Adhesion Kinase (FAK) inhibitors . FAK is a critical mediator in cancer progression, and several inhibitors have been evaluated in various cancer models, providing a solid basis for a comparative analysis.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are correlated with the invasive and metastatic potential of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comparative analysis of the performance of various FAK inhibitors in different cancer models, supported by experimental data and detailed methodologies.
Data Presentation: Performance of FAK Inhibitors Across Cancer Models
The following table summarizes the quantitative data on the efficacy of selected FAK inhibitors in various cancer cell lines and preclinical models.
| FAK Inhibitor | Cancer Model | Assay Type | IC50 / Efficacy | Reference |
| VS-6063 (Defactinib) | Ovarian Cancer (HeyA8, SKOV3ip1) | Cell Viability (MTT) | ~1-5 µM | --INVALID-LINK-- |
| Mesothelioma (MSTO-211H) | Cell Viability (MTT) | ~0.1-1 µM | --INVALID-LINK-- | |
| Pancreatic Cancer (Panc-1) | Tumor Growth Inhibition (Xenograft) | Significant reduction in tumor volume | --INVALID-LINK-- | |
| GSK2256098 | Glioblastoma (U87MG) | Cell Invasion (Boyden Chamber) | Significant inhibition of invasion | --INVALID-LINK-- |
| Non-Small Cell Lung Cancer (H2009) | Cell Viability (CellTiter-Glo) | ~1-10 µM | --INVALID-LINK-- | |
| PF-573228 | Breast Cancer (MDA-MB-231) | Cell Migration (Wound Healing) | Significant reduction in migration | --INVALID-LINK-- |
| Prostate Cancer (PC-3) | Cell Adhesion (Adhesion Assay) | Inhibition of adhesion to fibronectin | --INVALID-LINK-- |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used to evaluate the efficacy of FAK inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the FAK inhibitor or a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then treated with the FAK inhibitor or vehicle control in a low-serum medium.
-
Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: The width of the wound is measured at different points, and the rate of wound closure is calculated to determine cell migration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1-5 million cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The FAK inhibitor is administered (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size, and the tumors are excised for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that control cell survival, proliferation, and migration.
Caption: FAK signaling cascade in cancer cells.
Experimental Workflow for FAK Inhibitor Screening
This diagram outlines a typical workflow for the preclinical evaluation of a novel FAK inhibitor.
Caption: Preclinical evaluation workflow for FAK inhibitors.
References
Safety Operating Guide
Proper Disposal of FKGK11: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like FKGK11 are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a selective inhibitor of iPLA2, formally known as 1,1,1,2,2-pentafluoro-7-phenyl-3-heptanone (CAS Number: 1071000-98-0). Adherence to these step-by-step procedures is vital for minimizing risks and ensuring environmental responsibility.
Immediate Safety Precautions and Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This compound is often supplied as a solution in ethanol, meaning the hazards of both the compound and the solvent must be considered. Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," underscoring the need for cautious handling.
Key Hazards:
-
This compound: The specific toxicological properties of this compound are not fully characterized. Therefore, it should be handled as a potentially hazardous substance.
-
Ethanol: The solvent is a highly flammable liquid and vapor. It can cause serious eye irritation.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A chemical-resistant apron or lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Experimental Protocol for Safe Disposal of this compound
The following protocol outlines the procedural steps for the safe disposal of this compound waste from the laboratory.
Materials:
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Spill containment and cleanup materials (e.g., absorbent pads, sand)
Procedure:
-
Don Appropriate PPE: Before handling any this compound waste, ensure all recommended PPE is correctly worn.
-
Work in a Ventilated Area: All handling and transfer of this compound waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Prepare the Waste Container:
-
Select a clean, dry, and chemically compatible container. Given that this compound is often in an ethanol solution, a container suitable for flammable organic solvents is required.
-
Affix a hazardous waste label to the container. Fill in all required information (e.g., generator's name, accumulation start date, chemical composition).
-
-
Transfer this compound Waste:
-
Carefully pour or pipette the this compound waste into the prepared hazardous waste container. Avoid splashing.
-
Keep the container closed except when adding waste.
-
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals. It should be collected in a waste stream for flammable organic solvents.
-
Decontaminate:
-
Clean any surfaces or equipment that may have come into contact with this compound using a suitable solvent (e.g., ethanol).
-
Dispose of all contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.
-
-
Manage Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed for recycling or disposal according to your institution's guidelines. Deface the original label.
-
-
Store Waste Appropriately: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from sources of ignition until it is collected by the institution's environmental health and safety (EHS) department.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a chemical spill.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Caption: A decision tree for responding to a chemical spill involving this compound.
Personal protective equipment for handling FKGK11
This document provides crucial safety and logistical information for the handling and disposal of FKGK11. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure to potential hazards. The required equipment provides protection against various exposure routes. Always inspect PPE for damage before use and ensure it is appropriate for the tasks being performed.[1][2][3]
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes, sprays, and flying particles. A face shield should be used in conjunction with goggles for maximum protection.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the substance. Gloves should be inspected for tears or punctures before each use. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of aerosols, vapors, or dust. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and ensure the integrity of this compound.
| Procedure | Guideline | Rationale |
| General Handling | Handle only in designated areas, such as a chemical fume hood. Avoid direct contact and inhalation. Wash hands thoroughly after handling.[1][2] | To minimize exposure and prevent contamination. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2] Ensure containers are tightly sealed and clearly labeled.[1][2] | To maintain chemical stability and prevent hazardous reactions. |
| Spill Response | In case of a spill, evacuate the area and alert safety personnel. Use appropriate absorbent materials for containment and cleanup, while wearing full PPE. | To safely manage accidental releases and prevent wider contamination. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for working with this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a certified waste disposal service. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.[6] Reusable glassware must be decontaminated before washing. |
| Empty Containers | Rinse containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label before discarding the empty container.[7] |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. About the Gustave A. Larson Company | G.A. Larson [galarson.com]
- 2. primeoccmed.com [primeoccmed.com]
- 3. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Waste [k-state.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
